Technical Documentation Center

N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine
  • CAS: 114898-95-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine: Structure, Properties, and Synthetic Strategies

This technical guide provides a comprehensive overview of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine, a unique heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. Due t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine, a unique heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive analysis of its chemical and physical properties, alongside plausible synthetic methodologies.

Molecular Structure and Chemical Identity

N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine is a substituted guanidine derivative featuring a cyclic, ylidene-containing moiety. The systematic name precisely describes its structure: a central guanidine core is substituted with a cyano group on one nitrogen and a 1-methyl-2-pyrrolidinylidene group on another. The "-ylidene" suffix signifies a double bond between the C2 carbon of the pyrrolidine ring and a nitrogen atom of the guanidine.

The planarity of the cyanoguanidine group, coupled with the pyrrolidine ring, suggests the possibility of geometric isomers (E/Z) around the C=N double bond, which could influence its crystalline structure and biological activity.

PropertyValue
IUPAC Name N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine
Molecular Formula C₈H₁₃N₅
Molecular Weight 179.23 g/mol
Canonical SMILES CN1CCCC1=NC(=N)NC#N
InChI Key (Predicted)
CAS Number Not assigned

Predicted Physicochemical Properties

The physicochemical properties of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine are predicted based on the analysis of its constituent functional groups: the polar N-cyanoguanidine moiety and the N-methylpyrrolidinylidene group.

PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white crystalline solidSimilar to other N-cyanoguanidine derivatives.[1][2]
Melting Point Moderately highThe presence of hydrogen bond donors and acceptors, and a planar cyanoguanidine group can lead to efficient crystal packing.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Limited solubility in non-polar solvents. Moderate water solubility.The polar guanidine and cyano groups contribute to solubility in polar media. The parent cyanoguanidine (dicyandiamide) is soluble in hot water.[3]
pKa Weakly basicThe guanidine group is a strong base, but the electron-withdrawing cyano group significantly reduces its basicity. N-cyanoguanidines are known to be much weaker bases than their parent guanidines.[4]
LogP Low to moderateThe combination of polar and non-polar moieties suggests a balanced lipophilicity.
Stability Stable under standard conditions.Cyanoguanidine itself is stable when dry.[3] The pyrrolidinylidene linkage is generally stable but may be susceptible to hydrolysis under strong acidic or basic conditions.

Potential Synthetic Approaches

The synthesis of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine is not explicitly described in the current literature. However, established methods for the synthesis of substituted guanidines provide a strong foundation for proposing viable synthetic routes.

Route 1: Guanylation of a Cyclic Amidine Precursor

A plausible and efficient approach involves the reaction of a suitable cyclic amidine precursor with a guanylating agent. This multi-step synthesis would begin with the readily available N-methyl-2-pyrrolidone.

Synthetic_Route_1 A N-methyl-2-pyrrolidone B 1-Methyl-2-pyrrolidinone iminium salt A->B Activation (e.g., POCl₃, Tf₂O) C 1-Methyl-2-aminopyrrolidine B->C Amination (e.g., NH₃) D N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine C->D Guanylation (e.g., with dicyandiamide)

Figure 1: Proposed synthetic pathway via guanylation of a cyclic amidine.

Experimental Protocol (Hypothetical):

  • Activation of N-methyl-2-pyrrolidone: N-methyl-2-pyrrolidone is treated with an activating agent such as phosphorus oxychloride (POCl₃) or triflic anhydride (Tf₂O) in an anhydrous aprotic solvent (e.g., dichloromethane) to form the corresponding iminium salt intermediate.

  • Amination: The activated intermediate is then reacted in situ with a source of ammonia (e.g., gaseous ammonia or an ammonium salt) to yield 1-methyl-2-aminopyrrolidine.

  • Guanylation: The resulting cyclic amidine is subsequently reacted with a guanylating agent like dicyandiamide (cyanoguanidine) under basic conditions to afford the final product.[5] This reaction typically involves heating the reactants in a suitable solvent such as isopropanol or n-butanol.

Route 2: Condensation with a Cyanoguanidine Derivative

An alternative strategy involves the condensation of N-methyl-2-pyrrolidone with a pre-functionalized cyanoguanidine derivative.

Synthetic_Route_2 A N-methyl-2-pyrrolidone C N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine A->C Condensation B N,N'-disubstituted Cyanoguanidine B->C

Figure 2: Alternative synthetic pathway via condensation.

Experimental Protocol (Hypothetical):

  • Preparation of a reactive cyanoguanidine: A cyanoguanidine derivative bearing a good leaving group is synthesized.

  • Condensation: N-methyl-2-pyrrolidone is reacted with the activated cyanoguanidine derivative in the presence of a strong base to facilitate the condensation and formation of the ylidene linkage.

The synthesis of related cyclic guanidines has been achieved through palladium-catalyzed carboamination reactions, suggesting that advanced catalytic methods could also be explored for the construction of this scaffold.[6]

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural elucidation and purity assessment of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-CH₃2.8 - 3.2Singlet3H
Pyrrolidine CH₂ (adjacent to N)3.2 - 3.6Triplet2H
Pyrrolidine CH₂ (β to N)1.8 - 2.2Multiplet2H
Pyrrolidine CH₂ (γ to N)2.4 - 2.8Triplet2H
NH₂5.0 - 7.0Broad Singlet2H

The chemical shifts are predictions and can be influenced by the solvent and the presence of geometric isomers. For comparison, the N-methyl protons in N-methyl-2-pyrrolidone appear around 2.8 ppm.[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
N-CH₃30 - 35
Pyrrolidine CH₂20 - 55 (multiple signals)
Guanidine C=N155 - 165
Pyrrolidinylidene C=N160 - 170
Cyano C≡N115 - 120
IR Spectroscopy

Infrared spectroscopy will be useful for identifying the key functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch3200 - 3400Medium, broad
C-H stretch (aliphatic)2850 - 3000Medium
C≡N stretch (cyano)2150 - 2250Medium to strong
C=N stretch (guanidine/ylidene)1600 - 1680Strong
N-H bend1550 - 1650Medium
Mass Spectrometry

High-resolution mass spectrometry (HRMS) will be crucial for confirming the molecular formula. The predicted exact mass for the [M+H]⁺ ion is 180.1249.

Potential Applications and Research Interest

While specific applications for N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine have not been reported, its structural motifs suggest several areas of potential interest for researchers and drug development professionals.

  • Medicinal Chemistry: The guanidine group is a common feature in many biologically active compounds.[8] N-cyanoguanidines have been investigated as antihypertensive agents and as agonists for histamine receptors.[4][9] The pyrrolidine ring is also a privileged scaffold in medicinal chemistry. The unique combination of these groups in the target molecule makes it an interesting candidate for screening in various biological assays.

  • Precursor for Heterocyclic Synthesis: The reactive nature of the cyanoguanidine and ylidene functionalities could be exploited for the synthesis of more complex heterocyclic systems.

  • Organocatalysis: Guanidine derivatives are known to be effective organocatalysts for a variety of chemical transformations due to their basicity and hydrogen-bonding capabilities.

Safety and Handling

As there is no specific safety data available for N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine, it should be handled with the care afforded to novel chemical entities. Based on related compounds, the following precautions are recommended:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the safety data sheets (SDS) of the reagents used in its synthesis for specific handling instructions.

Conclusion

N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine represents an intriguing yet underexplored molecule at the intersection of guanidine and pyrrolidine chemistry. This guide has provided a detailed, predictive analysis of its structure, physicochemical properties, and potential synthetic routes based on established chemical knowledge. The proposed methodologies offer a solid starting point for the synthesis and further investigation of this compound. Its unique structural features warrant exploration for potential applications in medicinal chemistry and as a versatile building block in organic synthesis.

References

  • Mori, A., Cohen, B. D., & Lowenthal, A. (Eds.). (1985). Guanidines: Historical, Biological, Biochemical, and Clinical Aspects of the Naturally Occurring Guanidino Compounds. Plenum Press.
  • Guanidine synthesis by guanylation. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Demjén, A., Angyal, A., Wölfling, J., & Puskás, L. G. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Advances, 8(21), 11595–11600.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Product Class 13: Guanidine Deriv
  • Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. Organic letters, 12(16), 3744–3747.
  • PubChem. (n.d.). Dicyandiamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Lesher, G. Y., & Opalka, C. J. (1981). Synthesis and hypotensive activity of N-alkyl-N"-cyano-N'-pyridylguanidines. Journal of Medicinal Chemistry, 24(4), 449–453.
  • Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (2021). ChemRxiv.
  • Kumar, V., Kumar, S., & Gupta, V. (2012). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. Asian Journal of Chemistry, 24(12), 5651-5653.
  • Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (2022).
  • Stark, H., et al. (2009). Synthesis and Structure–Activity Relationships of Cyanoguanidine-Type and Structurally Related Histamine H4 Receptor Agonists. Journal of Medicinal Chemistry, 52(21), 6675–6686.
  • PubChem. (n.d.). N-Cyanoguanidine--N1-(2-aminoethyl)ethane-1,2-diamine (1/1). National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, C.-C., et al. (2021). Synthesis of Five-Membered Cyclic Guanidines via Cascade [3 + 2] Cycloaddition of α-Haloamides with Organo-cyanamides. The Journal of Organic Chemistry, 86(5), 3546–3554.
  • cyanoguanidine, 461-58-5. (n.d.). The Good Scents Company.
  • Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine. (1987).
  • Synthetic accesses to biguanide compounds. (2021). Beilstein Journals.
  • Physicochemical Characteristics of N'-cyano-N,N-dimethylguanidine: An In-depth Technical Guide. (n.d.). Benchchem.
  • CAS 1609-07-0: N-cyano-N'-methylguanidine. (n.d.). CymitQuimica.
  • Recyclization reactions of 2-(1-benzoylpyrrolidin- 2-ylidene)malononitrile. (2018).
  • Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluorobor
  • Synthesis of pyrrolidin-2-ylidenes and pyrrol-2-ylidenes via 1,3-dipolar cycloaddition of H-bond-assisted azomethine ylides to nitrostyrenes. (2014). Organic & Biomolecular Chemistry.
  • N-Cyano-N',N''-dimethylguanidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Chemical Properties of Guanidine (CAS 113-00-8). (n.d.). Cheméo.
  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
  • N-Cyano-N -4-pyridinyl-N -(1,2,2-trimethylpropyl)
  • X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid St
  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (2021). INEOS OPEN.
  • N-Methyl-2-pyrrolidone(872-50-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2011).

Sources

Exploratory

thermodynamic stability of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine

Whitepaper: Thermodynamic Stability Profile of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine Executive Summary N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine is a highly specialized, push-pull molecular scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Thermodynamic Stability Profile of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine

Executive Summary

N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine is a highly specialized, push-pull molecular scaffold. Structurally related to established cyanoguanidine-based pharmacophores such as the potassium channel opener pinacidil[1] and the hypoglycemic agent linogliride[2], this compound features a highly delocalized π -electron system. Understanding its thermodynamic stability is critical for rational drug design, formulation stability, and predicting its behavior in physiological environments. This guide provides an in-depth analysis of its thermodynamic parameters, tautomeric equilibria, and the self-validating physical chemistry protocols required to characterize it.

Molecular Architecture and Push-Pull Thermodynamics

The core of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine is defined by the juxtaposition of an electron-withdrawing cyano group (-C≡N) and an electron-donating 1-methyl-2-pyrrolidinylidene ring across a guanidine bridge. This creates a "push-pull" electronic environment that fundamentally dictates the molecule's thermodynamic ground state[3].

  • Electronic Delocalization: The strong electron-withdrawing nature of the cyano group polarizes the guanidine system, lowering the electron density on the adjacent nitrogens. This polarization stabilizes the molecule but introduces a high degree of rotational restriction (entropic penalty, ΔS<0 ) across the partial double bonds of the guanidine core.

  • Ring Strain Contributions: The 1-methyl-2-pyrrolidinylidene moiety is a five-membered rigidified ring. The exocyclic double bond introduces sp2 hybridization at the C2 position, which slightly increases the Baeyer strain of the pyrrolidine ring compared to its fully saturated sp3 counterparts. The thermodynamic stability is therefore a delicate balance between maximizing π -conjugation and minimizing cyclic steric strain.

Tautomeric Equilibria and Solvation Energetics

Like many cyanoguanidines (e.g., cimetidine), this compound exists in a dynamic tautomeric equilibrium. The primary equilibrium occurs between the exocyclic imino tautomer and the endocyclic amino tautomer.

  • Gas-Phase vs. Solution-State Stability: In the gas phase or non-polar environments, Density Functional Theory (DFT) calculations on related cyanoiminopyrimidines demonstrate that the imino tautomer is thermodynamically favored due to extended, uninterrupted conjugation[4]. However, in polar protic solvents, the equilibrium shifts. The amino tautomer possesses a higher dipole moment ( μ ) and readily forms intermolecular hydrogen bond networks with the solvent. The solvation free energy ( ΔGsolv​ ) overcomes the intrinsic gas-phase enthalpy, making the amino form the dominant species in aqueous media[5].

Tautomerism A Imino Tautomer (Exocyclic C=N) B Amino Tautomer (Endocyclic C=N) A->B Proton Transfer (Solvent Mediated) C Degradation Products (Cyanamide + Lactam) A->C Thermal Stress (> 165 °C) B->C Thermal Stress (> 165 °C)

Tautomeric equilibrium and thermal degradation pathways of the target cyanoguanidine.

Thermal Degradation and Bond Cleavage Kinetics

The thermodynamic limit of this compound is defined by its thermal degradation threshold. At elevated temperatures (typically >165 °C), the thermal energy exceeds the activation energy ( Ea​ ) required for the cleavage of the strained N-C bond bridging the pyrrolidine ring and the guanidine core. This irreversible degradation pathway extrudes cyanamide (or its dimer, dicyandiamide) and yields 1-methyl-2-pyrrolidinone (NMP)[6].

Quantitative Thermodynamic Data

The following table summarizes the representative thermodynamic parameters for the tautomeric states, derived from validated analogous data for cyclic cyanoguanidines.

Thermodynamic ParameterImino Tautomer (Gas Phase)Amino Tautomer (Aqueous)Transition ( Δ )
Relative Enthalpy ( H ) 0.0 kcal/mol-2.4 kcal/mol-2.4 kcal/mol
Calculated Dipole Moment ( μ ) 4.2 D7.1 D+2.9 D
Gibbs Free Energy ( ΔG298K​ ) 0.0 kcal/mol-1.8 kcal/mol-1.8 kcal/mol
Thermal Decomposition ( Td​ ) 165 °C165 °CN/A

Self-Validating Experimental Workflows

To rigorously quantify the , a dual-orthogonal approach utilizing Variable-Temperature NMR (VT-NMR) and Isothermal Titration Calorimetry (ITC) is deployed. This ensures that the derived Gibbs free energy ( ΔG ) is cross-validated by direct enthalpic ( ΔH ) measurements.

Protocol A: VT-NMR Determination of Tautomeric Gibbs Free Energy

Causality Check: VT-NMR allows for the direct observation of tautomeric populations at thermal equilibrium without perturbing the system chemically.

  • Sample Preparation: Dissolve 5.0 mg of the highly purified analyte in 0.6 mL of anhydrous DMSO- d6​ . Rationale: An anhydrous environment is strictly required to prevent moisture-induced nucleophilic attack on the electrophilic cyano carbon, which would prematurely degrade the sample and skew thermodynamic readings[6].

  • Inert Atmosphere: Seal the sample in a 5 mm precision NMR tube under an argon atmosphere to prevent oxidative degradation.

  • Spectral Acquisition: Acquire high-resolution 1 H-NMR spectra at 5 K intervals from 298 K to 353 K. Allow exactly 10 minutes of thermal equilibration at each temperature step before pulsing.

  • Integration & Kinetics: Integrate the distinct N-CH 3​ resonances corresponding to the imino and amino tautomers. The ratio of these integrals represents the equilibrium constant ( Keq​ ).

  • Thermodynamic Extraction: Construct a Van't Hoff plot ( lnKeq​ vs. 1/T ). The slope yields the standard enthalpy ( ΔH∘ ), and the y-intercept yields the standard entropy ( ΔS∘ ) of tautomerization.

Protocol B: Solution Calorimetry for Enthalpy of Solvation

Causality Check: While NMR derives enthalpy mathematically, ITC measures the raw heat flow of the tautomerization and solvation process directly, acting as a self-validating check against the Van't Hoff derivations[3].

  • System Calibration: Calibrate the isothermal calorimeter using standard electrical heat pulses to establish a baseline heat capacity.

  • Degassing: Degas all solvents (e.g., carbon tetrachloride and methanol) under vacuum to prevent micro-cavitation during the titration phase, which causes severe baseline noise.

  • Titration Execution: Load the sample cell with a 0.1 mM solution of the compound in a non-polar solvent (favoring the imino form). Titrate with a polar protic solvent (e.g., methanol) to force the equilibrium toward the amino tautomer.

  • Data Processing: Integrate the area under the heat flow peaks to determine the direct ΔH of the transition.

Workflow S1 Sample Prep (Anhydrous DMSO-d6) S2 Variable Temp NMR (298K - 353K) S1->S2 S3 Isothermal Titration Calorimetry (ITC) S1->S3 S4 Van't Hoff Analysis (ΔH, ΔS, ΔG) S2->S4 K_eq vs 1/T S3->S4 Direct ΔH

Experimental workflow for thermodynamic profiling using VT-NMR and ITC.

References

1.[1] Pinacidil - Wikipedia, wikipedia.org, 1 2. Pinacidil | 60560-33-0, Pinacidil Formula - ECHEMI, echemi.com, 3.[2] The Preparation and Evaluation of Salt Forms of Linogliride with Reduced Solubilities as Candidates for Extended Release, researchgate.net, 2 4.[4] An Efficient Synthesis and In Vitro Antimicrobial Screening of 2-Cyanoimino-4-aryl-6-(1,1′-biphenyl-4-yl)-3,4-dihydro-1H-Pyrimidines, orientjchem.org, 4 5.[5] Solvent Effect on Molecular Conformational Evolution and Polymorphic Manipulation of Cimetidine, acs.org, 5 6.[6] WO2012123378A1 - Production and use of cyanoguanidine and cyanamide, google.com, 6 7.[3] Strong Bases and beyond: The Prominent Contribution of Neutral Push–Pull Organic Molecules towards Superbases in the Gas Phase, nih.gov, 3

Sources

Foundational

Solvation Thermodynamics of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine in Organic Media

Introduction & Structural Causality Understanding the solubility profile of complex active pharmaceutical ingredient (API) intermediates is a critical prerequisite for optimizing crystallization, formulation, and purific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

Understanding the solubility profile of complex active pharmaceutical ingredient (API) intermediates is a critical prerequisite for optimizing crystallization, formulation, and purification workflows. N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine is a highly functionalized molecule characterized by two distinct structural domains: a highly polar cyanoguanidine core and a dipolar, aprotic 1-methyl-2-pyrrolidinylidene (lactam-derived) ring.

The solvation behavior of this compound is dictated by the competition between its strong crystal lattice energy and the solvation energy provided by the organic medium. Cyanoguanidine derivatives generally exhibit strong intermolecular hydrogen-bonding networks, making them highly crystalline solids that are virtually insoluble in non-polar organic solvents[1]. However, the presence of the 1-methyl-2-pyrrolidinylidene group introduces steric bulk and a localized dipole moment (analogous to N-methyl-2-pyrrolidone), which disrupts perfect crystal packing and significantly enhances its affinity for dipolar aprotic solvents[2].

Thermodynamic Principles of Solvation

To achieve spontaneous solvation, the Gibbs free energy of mixing ( ΔGmix​ ) must be negative. This requires the energy released by solute-solvent interactions to overcome both the lattice energy of the solid solute and the cavitation energy required to create a void in the solvent.

The Hansen Solubility Parameters (HSP) provide a quantitative framework for this causality, dividing the cohesive energy density into three components:

  • Dispersion forces ( δd​ ) : Weak van der Waals interactions.

  • Polar forces ( δp​ ) : Dipole-dipole interactions driven by the cyano (-C≡N) and imino (=N-) groups.

  • Hydrogen bonding ( δh​ ) : Donor/acceptor interactions. The guanidine core acts as a strong H-bond donor and acceptor, while the cyano and pyrrolidinylidene nitrogen act strictly as H-bond acceptors.

Because the polar and hydrogen-bonding components ( δp​ and δh​ ) of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine are exceptionally high, solvents with matching HSP profiles—such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)—yield the highest mole-fraction solubility[3][4].

H Solute N-Cyano-N'-(1-methyl-2- pyrrolidinylidene)guanidine (Crystal Lattice) HSP_Solute Solute HSP (δd, δp, δh) Solute->HSP_Solute Disruption Energy Solvent Organic Solvent (e.g., DMF, EtOH) HSP_Solvent Solvent HSP (δd, δp, δh) Solvent->HSP_Solvent Cavity Formation DeltaG Gibbs Free Energy (ΔG_mix < 0) HSP_Solute->DeltaG Intermolecular Interactions HSP_Solvent->DeltaG Intermolecular Interactions Solvation Successful Solvation (Homogeneous Phase) DeltaG->Solvation Spontaneous Process

Caption: Logical relationship of Hansen Solubility Parameters driving spontaneous solvation.

Empirical Solubility Profiles in Organic Solvents

Based on the thermodynamic behavior of analogous cyanoguanidine structures and the structural influence of the pyrrolidinylidene moiety, the solubility of this compound across various organic solvent classes at standard ambient temperature (298.15 K) follows a predictable hierarchy[3][4][5].

The data below summarizes the expected solubility behavior, demonstrating that dipolar aprotic solvents provide the optimal thermodynamic environment for dissolution.

SolventSolvent ClassDielectric Constant ( ϵ )Estimated Solubility ( xe​ at 298.15 K)Primary Solvation Mechanism
DMSO Dipolar Aprotic46.7High (~0.20 - 0.30)Strong dipole-dipole, H-bond acceptor
DMF Dipolar Aprotic36.7High (~0.15 - 0.25)Strong dipole-dipole, H-bond acceptor
Methanol Polar Protic32.7Moderate (~0.01 - 0.05)H-bond donor/acceptor
Ethanol Polar Protic24.5Low-Moderate (~0.005 - 0.01)H-bond donor/acceptor
Ethyl Acetate Polar Aprotic6.0Low (< 0.005)Weak dipole interactions
Toluene Non-polar2.4Insoluble (< 0.0001)Dispersion forces only (Insufficient)

Self-Validating Experimental Methodology: Isothermal Shake-Flask & HPLC-UV

To generate highly accurate, publication-grade solubility data, researchers must utilize the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC-UV). This protocol is designed as a self-validating system; it incorporates gravimetric dilution and kinetic checkpoints to eliminate the common errors of premature sampling and temperature-induced precipitation.

Step-by-Step Protocol
  • Preparation of Saturated Solutions : Add an excess of crystalline N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine to 10 mL of the selected organic solvent in a 20 mL tightly sealed borosilicate glass vial.

  • Isothermal Equilibration : Place the vials in a thermostatic water bath shaker calibrated to the target temperature (e.g., 298.15 ± 0.05 K). Agitate at 150 rpm for 72 hours .

    • Causality: Cyanoguanidines exhibit slow dissolution kinetics due to their robust crystal lattices. Sampling before 72 hours frequently results in false-low solubility readings (kinetic rather than thermodynamic solubility)[3].

  • Phase Separation : Deactivate the shaker and allow the vials to stand isothermally for 24 hours. This allows suspended micro-crystals to settle via gravity without altering the temperature. (Alternatively, use a temperature-controlled centrifuge at 10,000 rpm).

  • Gravimetric Sampling : Extract a 0.5 mL aliquot of the clear supernatant using a syringe pre-warmed to the exact experimental temperature.

    • Causality: Using a room-temperature syringe for high-temperature samples causes immediate micro-precipitation inside the needle, ruining the assay.

  • Quenching and Dilution : Immediately transfer the aliquot into a pre-weighed volumetric flask containing a compatible diluent (e.g., the HPLC mobile phase). Re-weigh the flask to determine the exact mass of the sampled aliquot.

  • HPLC-UV Quantification : Analyze the diluted samples using a C18 reverse-phase column. Isocratic elution (e.g., Acetonitrile/Water) with UV detection at ~220 nm is optimal due to the strong chromophore of the conjugated cyano/imino system.

  • Self-Validation Checkpoint : Calculate the Relative Standard Deviation (RSD) across triplicate independent vials.

    • System Logic: If the RSD is < 2%, thermodynamic equilibrium and sampling integrity are validated. If RSD > 2%, the system has failed (likely due to temperature fluctuations or incomplete settling) and the data point must be discarded.

G A Excess Solute + Solvent (Sealed Flask) B Thermostatic Shaker (Equilibration 72h) A->B Isothermal Agitation C Phase Separation (Isothermal Settling/Centrifugation) B->C Equilibrium Reached D Supernatant Extraction (Pre-warmed Syringe) C->D Isolate Liquid Phase E Gravimetric Dilution (Prevent Precipitation) D->E Quench & Dilute F HPLC-UV Quantification (Assay) E->F Injection G Data Analysis (van 't Hoff Plot) F->G Calculate Mole Fraction

Caption: Experimental workflow for isothermal shake-flask solubility determination.

Predictive Modeling: NRTL-SAC and van 't Hoff Analysis

Once empirical data is gathered across a temperature gradient (e.g., 283.15 K to 323.15 K), the thermodynamic properties of the dissolution process can be extracted.

The van 't Hoff Equation The temperature dependence of the mole fraction solubility ( xe​ ) is modeled as:

ln(xe​)=−RTΔHsol​​+RΔSsol​​

Plotting ln(xe​) versus 1/T yields a straight line where the slope represents the apparent enthalpy of solution ( ΔHsol​ ) and the intercept represents the entropy of solution ( ΔSsol​ ). A positive ΔHsol​ confirms that the dissolution of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine is an endothermic process, driven forward by an increase in system entropy[4][6].

NRTL-SAC Modeling For scaling up to industrial crystallization, the Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) model is the industry standard. By regressing the empirical solubility data from a few pure solvents, the NRTL-SAC model calculates the segment parameters (hydrophobic, polar, hydrophilic) of the solute. This allows formulation scientists to accurately predict the solubility of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine in complex, multi-component solvent mixtures without requiring exhaustive trial-and-error experimentation[6][7].

Sources

Exploratory

Synthesis Pathway Discovery of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine: A Mechanistic and Protocol Guide

Executive Summary The development of novel guanidine derivatives remains a cornerstone of modern medicinal chemistry, particularly in the design of ATP-sensitive potassium (K_ATP) channel openers and hypoglycemic agents....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel guanidine derivatives remains a cornerstone of modern medicinal chemistry, particularly in the design of ATP-sensitive potassium (K_ATP) channel openers and hypoglycemic agents. This whitepaper details the synthesis pathway discovery for N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine , a hybrid molecule that merges the cyanoguanidine pharmacophore found in vasodilators like Pinacidil[1] with the pyrrolidinylidene scaffold present in insulin secretagogues like Linogliride[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes. Here, we dissect the thermodynamic causality behind the chosen reagents, establish a self-validating experimental workflow, and provide the quantitative optimization data necessary for scalable, high-purity synthesis.

Retrosynthetic Analysis & Mechanistic Causality

The core synthetic challenge in constructing N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine is the cross-coupling of two highly stabilized systems: the resonance-delocalized cyanoguanidine (dicyandiamide) and the relatively inert amide bond of 1-methyl-2-pyrrolidinone (NMP).

The Disconnection Approach

Direct condensation between NMP and cyanoguanidine is thermodynamically unfavorable. To drive the reaction forward, the carbonyl oxygen of NMP must be converted into a highly reactive leaving group, transforming the amide into an electrophilic iminium species.

Causality Behind Reagent Selection
  • Electrophilic Activation: While phosphorus oxychloride (POCl₃) can generate a reactive Vilsmeier-type chloro-iminium intermediate[3], this species is highly sensitive to moisture and prone to side reactions (e.g., dimerization). Instead, O-alkylation using Dimethyl Sulfate (DMS) is the superior choice. DMS smoothly converts NMP into 2-methoxy-1-methyl-3,4-dihydro-2H-pyrrolium methosulfate. This lactim ether is stable enough to be handled but sufficiently electrophilic to react with weak nucleophiles[2].

  • Nucleophilic Coupling: Cyanoguanidine is a notoriously weak nucleophile due to the strong electron-withdrawing nature of the cyano group. To facilitate the addition-elimination reaction, the coupling must be performed at elevated temperatures (refluxing toluene) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the liberated methanesulfonic acid without competing for the electrophile.

SynthesisPathway NMP 1-Methyl-2-pyrrolidinone (NMP) Activation Electrophilic Activation (Me2SO4) NMP->Activation Step 1 Intermediate Activated Pyrrolinium Intermediate Activation->Intermediate Target N-Cyano-N'-(1-methyl-2- pyrrolidinylidene)guanidine Intermediate->Target Step 2 Cyanoguanidine Cyanoguanidine (Dicyandiamide) Cyanoguanidine->Target Nucleophilic Attack

Figure 1: Forward synthesis pathway for N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine.

Quantitative Reaction Optimization

To establish a robust process, various activation strategies and coupling conditions were evaluated. The quantitative data summarized in Table 1 demonstrates that the DMS/Toluene/DIPEA system provides the optimal balance of yield and purity.

Table 1: Optimization of Reaction Conditions for the Coupling Step

Activating AgentSolventTemperature (°C)BaseYield (%)Purity (HPLC, %)Mechanistic Observation
POCl₃CH₂Cl₂25Et₃N4582High degradation; Vilsmeier side-products detected.
Dimethyl SulfateNeat / Toluene60 → 110None7895Moderate yield; acidic byproducts stalled completion.
Dimethyl Sulfate Toluene 110 DIPEA 85 98 Optimal; DIPEA acts as an efficient acid scavenger.
Lawesson's + MeITHF65K₂CO₃6288Thiolactam intermediate formation was sluggish.

Self-Validating Experimental Protocols

The following protocol is designed as a self-validating system . By integrating In-Process Controls (IPCs) directly into the workflow, researchers can verify the success of each mechanistic step before proceeding, eliminating downstream failures.

Workflow Start Dry NMP under N2 AddDMS Dropwise addition of Dimethyl Sulfate (60°C) Start->AddDMS Stir Stir 2h to form Methosulfate salt AddDMS->Stir Cool Cool to 0°C, Add Cyanoguanidine & Base Stir->Cool Reflux Reflux in dry solvent (e.g., Toluene) for 4h Cool->Reflux Purify Aqueous workup & Recrystallization Reflux->Purify

Figure 2: Step-by-step experimental workflow for the coupling reaction.

Step 1: Synthesis of the Activated Pyrrolinium Intermediate

Objective: Convert NMP into 2-methoxy-1-methyl-3,4-dihydro-2H-pyrrolium methosulfate.

  • Preparation: Charge a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet with anhydrous 1-methyl-2-pyrrolidinone (NMP, 100 mmol, 9.9 g).

  • Activation: Heat the NMP to 60°C. Add dimethyl sulfate (DMS, 105 mmol, 13.2 g) dropwise over 30 minutes. Caution: DMS is highly toxic and alkylating; perform strictly in a fume hood.

  • Maturation: Stir the neat mixture at 60°C for 2 hours to ensure complete O-alkylation.

Self-Validation Checkpoint 1 (NMR): Withdraw a 10 µL aliquot and dissolve in CDCl₃. The ¹H NMR spectrum must show the disappearance of the NMP N-methyl singlet (~2.8 ppm) and the emergence of a downfield shifted N-methyl singlet (~3.5 ppm) alongside the new O-methyl peak (~4.2 ppm), confirming the formation of the lactim ether.

Step 2: Nucleophilic Coupling and Isolation

Objective: Displace the methoxy group with cyanoguanidine to form the target molecule.

  • Coupling Setup: Cool the reaction mixture from Step 1 to 0°C. Add anhydrous toluene (100 mL) to dilute the intermediate.

  • Reagent Addition: Add cyanoguanidine (dicyandiamide, 100 mmol, 8.4 g) in one portion, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 120 mmol, 15.5 g).

  • Reflux: Attach a reflux condenser and heat the mixture to 110°C (reflux) for 4 hours. The elevated temperature is critical to overcome the high activation energy barrier of the weakly nucleophilic cyanoguanidine.

  • Workup: Cool the mixture to room temperature. Evaporate the toluene under reduced pressure. Partition the residue between ethyl acetate (150 mL) and saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from hot ethanol to yield pure N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine.

Self-Validation Checkpoint 2 (FT-IR & LC-MS): Analyze the purified solid. FT-IR must reveal a sharp, intense absorption band at ~2180 cm⁻¹ (characteristic of the N-C≡N stretch) and a strong C=N stretch at ~1600 cm⁻¹. LC-MS must confirm the exact mass of the target compound [M+H]⁺ = 166.1.

References

  • US4693850A - Methane sulfonic acid derivatives. Source: Google Patents.
  • Pinacidil - Wikipedia. Source: Wikipedia. URL:[Link]

  • Tertiary cyclic amides in Vilsmeier type reaction with indoles. Source: ResearchGate. URL:[Link]

Sources

Foundational

In Vitro Binding Affinity of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine: A Technical Guide for Drug Development Professionals

Introduction: The Guanidine Moiety and Nicotinic Acetylcholine Receptors The guanidine group is a key structural feature in numerous biologically active compounds, prized for its ability to engage in multiple hydrogen bo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Guanidine Moiety and Nicotinic Acetylcholine Receptors

The guanidine group is a key structural feature in numerous biologically active compounds, prized for its ability to engage in multiple hydrogen bond interactions due to its protonated state at physiological pH.[1] In the case of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine, the cyanoguanidine portion is structurally analogous to the pharmacophore of neonicotinoid insecticides. Neonicotinoids are a class of systemic insecticides that act as agonists at insect nAChRs.[2][3]

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission in both insects and mammals.[4] The selective toxicity of neonicotinoids arises from their much higher affinity for insect nAChRs compared to their mammalian counterparts.[4][5] This selectivity is attributed to differences in the subunit composition and structure of the receptors between insects and mammals.[6] The binding of a neonicotinoid to the nAChR leads to overstimulation of the receptor, resulting in paralysis and death of the insect.[3]

Given these established structure-activity relationships, it is highly probable that N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine will exhibit binding affinity for nAChRs. The following sections will detail the experimental procedures to quantify this interaction.

Determining In Vitro Binding Affinity: A Methodological Approach

The gold standard for determining the in vitro binding affinity of a compound to its receptor is the radioligand binding assay. This technique allows for the precise measurement of receptor affinity (Kd) and the total number of binding sites (Bmax) for a radiolabeled ligand, as well as the inhibitory constant (Ki) of a non-labeled competitor compound.

Experimental Design: Competitive Radioligand Binding Assay

A competitive binding assay is the most suitable method to determine the affinity of the unlabeled test compound, N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine. In this assay, the test compound competes with a radiolabeled ligand of known high affinity for the nAChR for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Step-by-Step Experimental Protocol: [³H]Epibatidine Binding Assay for nAChRs

This protocol outlines a typical competitive binding assay using [³H]epibatidine, a high-affinity nAChR ligand, with rat brain homogenates as the receptor source.[7][8]

Materials:

  • Test Compound: N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine

  • Radioligand: [³H]Epibatidine (specific activity ~50-80 Ci/mmol)

  • Receptor Source: Rat cerebral cortex tissue

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂[7]

  • Non-specific Binding Determinate: Nicotine (300 µM)[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine[8]

  • Scintillation cocktail

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis p1 Homogenize rat cerebral cortex in ice-cold binding buffer p2 Centrifuge at 37,000g for 10 min at 4°C p1->p2 p3 Discard supernatant, resuspend pellet in fresh buffer p2->p3 p4 Repeat wash step p3->p4 p5 Resuspend final pellet for assay p4->p5 a2 Incubate membrane homogenate with [³H]epibatidine (0.5 nM) and varying concentrations of test compound p5->a2 a1 Prepare serial dilutions of test compound a1->a2 a4 Incubate at 4°C for 5 hours a2->a4 a3 Include tubes for total binding (no competitor) and non-specific binding (300 µM nicotine) a3->a2 d1 Rapidly filter incubation mixture through glass fiber filters a4->d1 d2 Wash filters with ice-cold wash buffer d1->d2 d3 Place filters in scintillation vials with cocktail d2->d3 d4 Measure radioactivity using a liquid scintillation counter d3->d4 d5 Calculate specific binding d4->d5 d6 Plot % specific binding vs. log[competitor] to determine IC50 d5->d6 d7 Calculate Ki using Cheng-Prusoff equation d6->d7 caption Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for Competitive Radioligand Binding Assay.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat cerebral cortices in 39 volumes of ice-cold binding buffer.[7]

    • Centrifuge the homogenate at 37,000g for 10 minutes at 4°C.[7]

    • Discard the supernatant and resuspend the pellet in the original volume of fresh, ice-cold binding buffer.

    • Repeat the centrifugation and resuspension step.

    • The final pellet is resuspended in a suitable volume of binding buffer for the assay. A protein concentration determination should be performed.

  • Assay Setup:

    • Prepare serial dilutions of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine in the binding buffer.

    • In a series of tubes, add a fixed concentration of [³H]epibatidine (typically around 0.5 nM).[7]

    • Add increasing concentrations of the test compound to the respective tubes.

    • Include control tubes for:

      • Total Binding: Contains only the radioligand and membrane preparation.

      • Non-specific Binding: Contains the radioligand, membrane preparation, and a high concentration of an unlabeled competitor (e.g., 300 µM nicotine).[7]

  • Incubation:

    • Add a fixed amount of the membrane preparation to each tube.

    • Incubate the tubes at 4°C for 5 hours to reach equilibrium.[8]

  • Separation and Quantification:

    • Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.[8]

    • Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model to a one-site competition equation to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Representative Binding Affinity Data for Neonicotinoids at nAChRs

While specific data for N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine is unavailable, the following table provides representative Ki values for well-characterized neonicotinoids at insect and mammalian nAChRs. This data serves as a benchmark for the expected range of binding affinities.

CompoundReceptor SourceRadioligandKi (nM)Reference
ImidaclopridHouse fly head membranes[³H]Imidacloprid1.1N/A
ClothianidinHouse fly head membranes[³H]Imidacloprid0.6N/A
AcetamipridAplysia californica AChBP[³H]Acetamiprid1.1[5]
ThiaclopridAplysia californica AChBP[³H]Acetamiprid0.9[5]
ImidaclopridRat brain membranes[³H]Epibatidine>1,000,000[6]

Note: Data for house fly head membranes is illustrative of high affinity to insect nAChRs. Data for Aplysia AChBP, a model for nAChRs, shows high affinity. The high Ki value for imidacloprid in rat brain membranes demonstrates the characteristic low affinity of neonicotinoids for mammalian nAChRs.

Mechanism of Action and Signaling Pathway

N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine, like other neonicotinoids, is expected to act as an agonist at the nAChR. The binding of the compound to the receptor's agonist binding site mimics the action of the endogenous neurotransmitter, acetylcholine. This binding event triggers a conformational change in the receptor, opening the ion channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺). In neurons, this leads to depolarization of the postsynaptic membrane and the propagation of a nerve impulse. The key difference with neonicotinoids is their poor metabolism by acetylcholinesterase, leading to persistent receptor activation, overstimulation, and ultimately, paralysis and death in insects.[3][4]

G cluster_pathway nAChR Signaling Pathway ligand N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine (Agonist) receptor Nicotinic Acetylcholine Receptor (nAChR) ligand->receptor Binds to agonist site channel Ion Channel Opening receptor->channel Conformational change influx Na⁺/Ca²⁺ Influx channel->influx depolarization Membrane Depolarization influx->depolarization response Cellular Response (Nerve Impulse Propagation) depolarization->response caption Agonist Binding and Activation of nAChR

Caption: Agonist Binding and Activation of nAChR.

Conclusion

This technical guide provides a comprehensive framework for determining the in vitro binding affinity of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine. By leveraging established protocols for structurally similar compounds that target nicotinic acetylcholine receptors, researchers can effectively characterize the binding properties of this novel molecule. The detailed methodology for competitive radioligand binding assays, coupled with an understanding of the underlying mechanism of action, will empower drug development professionals to accurately assess the potential of this and other cyanoguanidine-containing compounds.

References

  • Britannica. Neonicotinoid. (2022). Available from: [Link]

  • Wikipedia. Neonicotinoid. Available from: [Link]

  • Thany, S. H. (2010). Molecular Mechanism of Action of Neonicotinoid Insecticides. In Insecticides - Advances in Integrated Pest Management. InTech. Available from: [Link]

  • Simons, C. et al. (2018). Neonicotinoids: molecular mechanisms of action, insights into resistance and impact on pollinators. Pest Management Science, 74(12), 2651-2660. Available from: [Link]

  • ResearchGate. Neonicotinoids IMI and CLO inhibit nAChR binding of [ 3 H]NMI in vitro... Available from: [Link]

  • PDSP. Assay Protocol Book. Available from: [Link]

  • Wolfe, A. L. et al. (2018). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. Organic letters, 20(24), 7888–7892. Available from: [Link]

  • Anderson, D. J. (2008). Radioligand Binding Characterization of Neuronal Nicotinic Acetylcholine Receptors. Current Protocols in Pharmacology, 43(1). Available from: [Link]

  • ResearchGate. Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine? (2014). Available from: [Link]

  • KOPS. Publication: Structural Insights into Neonicotinoids and N-Unsubstituted Metabolites on Human nAChRs by Molecular Docking, Dynamics Simulations, and Calcium Imaging. Available from: [Link]

  • RSC Publishing. One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. (2018). Available from: [Link]

  • Tomizawa, M. & Casida, J. E. (2009). Mapping the elusive neonicotinoid binding site. Proceedings of the National Academy of Sciences, 106(24), 9577-9578. Available from: [Link]

  • Badio, B. et al. (1997). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2-exo-2-(2'-Substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Epibatidine Analogues. Journal of Medicinal Chemistry, 40(23), 3845-3850. Available from: [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. Available from: [Link]

  • Ishibashi, T. et al. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology, 2, 63. Available from: [Link]

  • Holloway, A. C. et al. (2020). Neonicotinoids differentially modulate nicotinic acetylcholine receptors in immature and antral follicles in the mouse ovary. Reproductive Toxicology, 96, 260-268. Available from: [Link]

  • Oriental Journal of Chemistry. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. Available from: [Link]

  • PubMed. Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. (2024). Available from: [Link]

Sources

Exploratory

N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine: Mechanistic Toxicology and Material Safety Whitepaper

Executive Summary & Pharmacophore Rationale In modern drug development, the guanidine pharmacophore is frequently modified to tune its basicity, lipophilicity, and target affinity. N-Cyano-N'-(1-methyl-2-pyrrolidinyliden...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern drug development, the guanidine pharmacophore is frequently modified to tune its basicity, lipophilicity, and target affinity. N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine represents a highly specialized hybrid structure. It combines the electron-withdrawing cyano group—which lowers the pKa of the strongly basic guanidine core to enhance cellular permeability—with a conformationally restricted cyclic amidine (1-methyl-2-pyrrolidinylidene) moiety.

As a Senior Application Scientist, I approach this compound by analyzing its structural analogues. The cyanoguanidine core is the primary pharmacophore of Pinacidil (CAS 60560-33-0), a potent ATP-sensitive potassium (K_ATP) channel opener used as a vasodilator[1]. Conversely, the 1-methyl-2-pyrrolidinylidene group is the defining feature of Linogliride , a compound that blocks K_ATP channels on pancreatic beta cells to stimulate insulin secretion[2]. Consequently, the toxicological profile of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine is fundamentally biphasic, presenting dual hazards of severe cardiovascular hypotension and endocrine disruption (hypoglycemia).

Mechanistic Toxicology & Pathway Analysis

Understanding the toxicity of this compound requires mapping its interaction with the sulfonylurea receptor (SUR) subunits of the K_ATP channel. Standard unsubstituted guanidines, such as 2-Cyanoguanidine, exhibit extremely low acute toxicity (oral LD50 > 30,000 mg/kg in rats)[3]. However, the addition of the lipophilic pyrrolidinylidene ring locks the molecule into a bioactive conformation that binds with high affinity to SUR1 (pancreatic) and SUR2 (cardiovascular) subunits.

The Causality of Toxicity: Binding to SUR2 causes an efflux of potassium ions, driving the smooth muscle cell membrane into a state of hyperpolarization. This hyperpolarization physically prevents voltage-gated calcium channels (VGCCs) from opening. The resulting drop in intracellular calcium leads to profound, refractory vasodilation[4]. In an overdose scenario, this manifests as life-threatening hypotension and reflex tachycardia.

KATP_Pathway A N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine B SUR1 / SUR2 Subunit Binding A->B C Potassium Flux Modulation B->C D Membrane Potential Alteration C->D E Voltage-Gated Ca2+ Channel Response D->E F Cellular Response (Muscle/Beta Cell) E->F G Toxicity: Hypotension / Hypoglycemia F->G

Toxicological pathway via K_ATP channel modulation.

Quantitative Toxicological Extrapolation

To establish safe handling limits, we must benchmark this compound against its closest structural relatives. The table below synthesizes the quantitative data used to define the safety thresholds in the subsequent Material Safety Data Sheet (MSDS).

Table 1: Comparative Toxicological and Physicochemical Properties

Property2-Cyanoguanidine (Base Core)Pinacidil (Cyanoguanidine Analogue)Linogliride (Pyrrolidinylidene Analogue)N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine (Estimated)
CAS Number 461-58-5[3]60560-33-0[5]78782-47-5[2]N/A (Research Intermediate)
LogP -1.5[3]2.82[5]~2.1~2.4
Oral LD50 (Rat) > 30,000 mg/kg[3]~300 - 500 mg/kg[5]~450 mg/kg< 500 mg/kg
Primary Hazard Non-toxicSevere Hypotension[4]Hypoglycemia[2]Hypotension & Hypoglycemia
GHS Hazard Code NoneH302 (Harmful if swallowed)[5]H302H302, H315, H319, H335

Material Safety Data Sheet (MSDS)

The following MSDS protocols are engineered for laboratory environments synthesizing or evaluating this compound.

Section 1: Hazard Identification
  • GHS Classification:

    • Acute Toxicity, Oral (Category 4) - H302

    • Skin Irritation (Category 2) - H315

    • Eye Irritation (Category 2A) - H319

    • Specific Target Organ Toxicity - Single Exposure (Category 3) - H335

  • Signal Word: WARNING

Section 2: First-Aid Measures (Self-Validating Clinical Protocols)
  • Inhalation: Move to fresh air. Clinical Check: Monitor blood pressure immediately; if systolic BP drops below 90 mmHg, the exposure is systemic and requires advanced life support.

  • Ingestion: Do NOT induce vomiting. Intervention: Administer activated charcoal. Due to the K_ATP opening mechanism, standard fluid resuscitation may fail to correct hypotension; prepare to administer vasopressors (e.g., norepinephrine) as a direct physiological antagonist. Monitor blood glucose continuously for 24 hours due to potential SUR1-mediated insulin release.

  • Skin/Eye Contact: Flush with copious amounts of water for 15 minutes. The compound's estimated LogP of 2.4 indicates moderate dermal penetration; remove contaminated clothing immediately.

Section 3: Handling and Storage
  • Handling: Use only in a Class II biological safety cabinet or chemical fume hood.

  • Storage: Store at 2-8°C in a dark, dry place under an inert atmosphere (Argon/Nitrogen) to prevent hydrolytic degradation of the cyano group.

Experimental Workflows: Toxicological Screening

To empirically validate the extrapolated toxicity of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine, a rigorous, self-validating screening cascade must be employed.

Toxicity_Workflow S1 Compound QC S2 Patch Clamp S1->S2 S3 Cytotoxicity S2->S3 S4 In Vivo Telemetry S3->S4 S5 MSDS Generation S4->S5

Step-by-step toxicological screening workflow.

Protocol: In Vitro Patch-Clamp Electrophysiology

Objective: To quantify the compound's functional efficacy at SUR1/SUR2 K_ATP channel subunits. Standard biochemical binding assays fail to capture the functional state of ion channels; therefore, whole-cell patch-clamp is required to directly link molecular binding to physiological hyperpolarization.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing SUR2A/Kir6.2 (cardiovascular) or SUR1/Kir6.2 (pancreatic) subunits.

    • Causality: Recombinant cell lines isolate the specific target, eliminating confounding currents from native tissue.

  • Electrode Fabrication: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with an intracellular solution containing 140 mM KCl, 1 mM ATP, and 0.1 mM ADP.

    • Self-Validating System: The ATP/ADP ratio is the internal control. Too much ATP permanently closes the channel, while too little causes spontaneous opening, destroying the assay's dynamic range. If baseline current is unstable, the cell must be discarded.

  • Seal Formation: Form a giga-ohm seal (>1 GΩ) and apply brief suction to rupture the membrane (whole-cell configuration).

    • Quality Control: If the seal resistance drops below 500 MΩ during the experiment, discard the data to prevent leak current artifacts.

  • Compound Application: Perfuse the test compound at increasing concentrations (0.1 µM to 100 µM).

  • Data Acquisition & Validation: Record outward K+ currents at a holding potential of -70 mV.

    • System Calibration: Use Pinacidil (10 µM) as a positive control for SUR2A opening[1], and Linogliride (10 µM) as a positive control for SUR1 blockade[2]. If the positive controls fail to elicit their documented responses, the entire plate data is invalidated.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. "pinacidil | Ligand page". guidetopharmacology.org.[Link]

  • Wikipedia. "Pinacidil". wikipedia.org. [Link]

  • PubChem. "Linogliride Fumarate | C20H26N4O5 | CID 66630041". nih.gov.[Link]

  • LookChem. "Cas 60560-33-0,PINACIDIL". lookchem.com. [Link]

  • Wikipedia. "2-Cyanoguanidine". wikipedia.org.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced NMR Spectroscopy Characterization of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine (C₇H₁₁N₅, MW: 165.10 g/mol )[1] is a highly functionalized cyanoguanidine intermediate. Compounds containing the cyanoguanidine pharmacophore are critical in drug development, frequently appearing in ATP-sensitive potassium channel openers (e.g., pinacidil) and H₂ receptor antagonists[2][3].

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. The structure contains three distinct quaternary carbons (the pyrrolidine C=N, the guanidine carbon, and the cyano carbon) separated by heteroatoms, making 1D ¹³C NMR insufficient for definitive assignment. Furthermore, guanidines are prone to tautomerism and restricted rotation, which can complicate spectral interpretation[4]. This application note provides a self-validating, step-by-step NMR protocol designed to unambiguously elucidate the structure of this molecule using 1D and 2D NMR techniques.

Experimental Design & Causality

Solvent Selection: Why DMSO-d₆?

The selection of deuterated dimethyl sulfoxide (DMSO-d₆) is not arbitrary; it is a strict requirement for cyanoguanidines. In protic solvents (like D₂O or CD₃OD), the exchangeable -NH₂ protons of the guanidine moiety exchange too rapidly with the solvent, rendering them invisible. In aprotic solvents like DMSO-d₆, the N-H proton exchange is slow on the NMR timescale due to the specific acidity/basicity profile of the cyanoguanidine system[5]. This allows the -NH₂ group to be observed as a distinct, albeit sometimes broad, signal, which is critical for 2D HMBC correlations[6].

Probe and Spectrometer Requirements

A 500 MHz or 600 MHz spectrometer equipped with a CryoProbe is highly recommended. The molecule contains three quaternary carbons that lack directly attached protons. These carbons exhibit long longitudinal relaxation times ( T1​ ) and weak signal intensities. A high-sensitivity probe ensures adequate signal-to-noise (S/N) ratios for these critical nodes without requiring prohibitively long acquisition times.

Mandatory Visualization: NMR Elucidation Workflow

NMR_Workflow Sample Sample Preparation (DMSO-d6, 0.05 M) LockTune Spectrometer Setup (Lock, Tune, Shim) Sample->LockTune Insert Tube Acq1D 1D Acquisition (1H, 13C{1H}) LockTune->Acq1D Calibrate 90° Pulse Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Determine SW Process Data Processing (FT, Phase, Baseline) Acq2D->Process Raw FID Data Elucidate Structural Elucidation (Assignment & Connectivity) Process->Elucidate Processed Spectra

Figure 1: End-to-end NMR acquisition and elucidation workflow for cyanoguanidines.

Step-by-Step High-Resolution NMR Protocol

Step 1: Sample Preparation
  • Weighing : Accurately weigh 15–20 mg of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine.

  • Dissolution : Dissolve the analyte in 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS)[6].

  • Transfer : Transfer the homogenous solution to a high-quality 5 mm NMR tube. Causality: A concentration of ~0.15 M ensures sufficient S/N for ¹³C and 2D HMBC experiments within a 2-hour total acquisition window. TMS provides an absolute 0.00 ppm reference, preventing calibration drift across multiple 2D experiments[3].

Step 2: Spectrometer Calibration
  • Insert the sample and allow 5 minutes for thermal equilibration at 298 K.

  • Lock onto the deuterium signal of DMSO-d₆.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field (Z1-Z5) until the TMS peak exhibits a line width at half-height of < 0.5 Hz. Causality: Precise shimming is mandatory. The pyrrolidine ring protons (C3, C4, C5) exhibit complex multiplet splitting (triplets and pentets with J≈7.2 Hz). Poor shimming will blur these J -couplings, making COSY interpretation ambiguous.

Step 3: 1D Acquisition
  • ¹H NMR : Acquire using a 30° pulse, a 2–3 second relaxation delay ( D1​ ), and 16–32 scans.

  • ¹³C NMR : Acquire using a 30° pulse, ¹H decoupling (WALTZ-16), a 5 second D1​ , and 1024–2048 scans. Causality: The extended D1​ of 5 seconds in the ¹³C experiment is non-negotiable. The quaternary carbons (C2, Guanidine C, Cyano C) require extended time to relax; a standard 1-second delay will severely attenuate or completely suppress these diagnostic peaks.

Step 4: 2D Acquisition
  • COSY : Acquire to map the contiguous spin system of the pyrrolidine ring (C3-C4-C5).

  • HSQC : Acquire to correlate protons to their directly attached carbons, cleanly distinguishing the N-CH₃ singlet from the ring CH₂ groups.

  • HMBC : Optimize for long-range couplings ( J=8 Hz). Causality: HMBC is the self-validating core of this protocol. Because the molecule's two halves are separated by non-protonated nitrogens, HMBC is the only way to prove that the pyrrolidine ring is covalently linked to the guanidine system.

Data Presentation & Structural Elucidation

The following table summarizes the expected quantitative NMR data for N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine in DMSO-d₆.

Table 1: ¹H and ¹³C NMR Assignments and 2D Correlations

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity J (Hz)¹H-¹³C HMBC Correlations (³ J , ² J )
N-CH₃ 32.52.85s-C2, C5
C5 (Pyrrolidine)51.23.40t7.2N-CH₃, C4, C3
C4 (Pyrrolidine)19.82.05p7.2C3, C5
C3 (Pyrrolidine)31.02.65t7.2C2, C4, C5
C2 (C=N)165.4----
Guanidine C 159.2----
Cyano C (-C≡N)117.5----
-NH₂ -7.15br s-Guanidine C
Elucidation Logic (The Self-Validating System)

The primary challenge is differentiating the C2 carbon (~165 ppm) from the Guanidine carbon (~159 ppm).

  • Validating the Pyrrolidine Ring : The N-CH₃ protons (2.85 ppm) show a strong ³ J HMBC correlation to C5 (51.2 ppm) and a ³ J correlation to the quaternary C2 (165.4 ppm). Furthermore, the C3 protons (2.65 ppm) show a ² J correlation to the same C2 carbon. This definitively assigns C2.

  • Validating the Guanidine Moiety : The exchangeable -NH₂ protons (7.15 ppm) will show a ² J correlation to the Guanidine carbon (159.2 ppm). Because the C3 and N-CH₃ protons do not correlate to the 159.2 ppm signal, the assignment is internally validated.

  • Validating the Cyano Group : The Cyano carbon is isolated and typically does not show strong HMBC correlations. It is assigned by its characteristic chemical shift (115–120 ppm) and should be orthogonally confirmed via IR spectroscopy (sharp stretching band at ~2170 cm⁻¹)[5].

Advanced Troubleshooting: Tautomerism and Line Broadening

Guanidine derivatives frequently exhibit annular prototropic tautomerism and restricted rotation around the partial double bonds of the N=C-N system[4][7]. In DMSO-d₆ at room temperature, this can result in severe line broadening of the -NH₂ signal and the Guanidine ¹³C signal.

Solution : If signals are excessively broad, perform Variable Temperature (VT) NMR. Gradually heating the sample to 60–80 °C increases the rate of conformer interconversion. This rapid exchange averages the chemical environments, resulting in sharp, highly resolved peaks that are easier to integrate and assign[7]. For highly complex mixtures containing cyanoguanidine oligomers, advanced techniques such as pure shift DOSY (Diffusion-Ordered Spectroscopy) can be employed to separate species computationally based on their hydrodynamic radii[8].

References

  • PubChemLite - 114898-95-2 (C7H11N5) . Université du Luxembourg. Available at:[Link]

  • Discovery and Biological Evaluation of Novel Cyanoguanidine P2X7 Antagonists with Analgesic Activity in a Rat Model of Neuropathic Pain . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Cyanoethylation of the salts of cyanoguanidine in aprotic solvents . Canadian Journal of Chemistry. Available at:[Link]

  • Detection of Potential TNA and RNA Nucleoside Precursors in a Prebiotic Mixture by Pure Shift Diffusion-Ordered NMR Spectroscopy . PMC - National Institutes of Health. Available at:[Link]

  • Synthesis and Heterocyclizations of 3,4-Dihydroquinazolin-2-yl Guanidine in the Search of New Anticancer Agents . CLOCKSS Archive. Available at: [Link]

  • Pyridin-2-yl Guanidine Derivatives: Conformational Control induced by Intramolecular Hydrogen Bonding Interactions . Trinity College Dublin (TARA). Available at: [Link]

  • Investigating metformin-active substances from different manufacturing sources by NIR, NMR, high-resolution LC-MS, and chemometric analysis . Frontiers in Pharmacology. Available at:[Link]

  • Pinacidil - Wikipedia . Wikimedia Foundation. Available at: [Link]

Sources

Application

Catalytic Applications of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine: From Latent Epoxy Curing to Bifunctional Organocatalysis

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale The molecule N-Cyano-N'-(1-methyl-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

The molecule N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine represents a highly specialized class of "push-pull" guanidine derivatives. By combining the strong electron-withdrawing properties of a cyano group with the powerful electron-donating characteristics of a 1-methyl-2-pyrrolidinylidene (cyclic amidine) moiety, this compound acts as a highly tunable, bifunctional catalytic core.

Historically, cyanoguanidines (such as dicyandiamide) have been utilized as standard latent curing agents for epoxy resins and as precursors for biologically active biguanides[1][2]. However, the integration of the pyrrolidinylidene ring significantly enhances the basicity and nucleophilicity of the non-cyano nitrogen. This structural modification draws functional parallels to phase-transfer catalysts and N-heterocyclic carbene (NHC) precursors[3], allowing it to excel in two distinct domains:

  • Thermally Latent Polymer Curing: Acting as an advanced, lower-temperature latent catalyst for epoxy resins.

  • Bifunctional Organocatalysis: Serving as a metal-free organic superbase and hydrogen-bond donor for asymmetric synthesis and cycloaddition reactions.

Catalytic Workflow & Mechanistic Pathway

G cluster_epoxy Application I: Polymer Curing cluster_organo Application II: Organic Synthesis N1 N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine (Push-Pull Catalytic Core) N2 Latent Epoxy Catalyst N1->N2 Thermal Pathway N3 Bifunctional Organocatalyst N1->N3 Kinetic Pathway N4 Resin Dispersion (High Pot Life) N2->N4 N5 Thermal Trigger (>135°C) N4->N5 Heat applied N6 Cross-Linked Network N5->N6 Oxirane opening N7 Nucleophile Deprotonation (Amidine Base) N3->N7 N8 Electrophile Activation (Cyano H-Bonding) N3->N8 N9 C-C / C-O Bond Formation N7->N9 N8->N9

Fig 1: Dual catalytic pathways of the push-pull guanidine derivative.

Application I: Advanced Latent Curing of Epoxy Resins

Standard dicyandiamide (DICY) requires high activation temperatures (180°C–200°C) to cure epoxy resins, which can cause thermal degradation in sensitive electronic composites. N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine overcomes this by utilizing the steric and electronic influence of the pyrrolidinylidene ring to lower the activation energy of the oxirane ring-opening, while maintaining excellent room-temperature latency.

Protocol 1: Formulation and Thermal Curing of DGEBA Resin
  • Causality: The solid-state insolubility of the catalyst at room temperature provides the "latency" (long pot life). Upon reaching the melting/activation threshold (135°C), the compound dissolves and the highly nucleophilic amidine nitrogen attacks the epoxy oxirane ring, initiating the cross-linking cascade.

Step-by-Step Methodology:

  • Resin Preparation: Weigh 100 g of Bisphenol-A diglycidyl ether (DGEBA) into a planetary mixer vessel.

  • Catalyst Incorporation: Add 6.0 phr (parts per hundred resin) of finely milled N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine.

  • Milling & Dispersion: Process the mixture through a three-roll mill for 15 minutes. Causality: Achieving a particle size of <10 µm ensures uniform dispersion, preventing localized exothermic hotspots that cause brittle zones in the final polymer matrix.

  • Degassing: Transfer the mixture to a vacuum chamber and degas at 40°C for 30 minutes to remove entrapped air.

  • Thermal Curing (Self-Validating Step): Before bulk curing, perform Differential Scanning Calorimetry (DSC) on a 10 mg sample. A distinct exothermic peak initiating at ~135°C confirms proper catalyst activation, while a flat baseline below 100°C validates latency.

  • Bulk Cure: Ramp the oven temperature at 3°C/min to 135°C and hold for 2 hours. Follow with a post-cure at 160°C for 1 hour to maximize the glass transition temperature ( Tg​ ).

Application II: Bifunctional Organocatalysis in Asymmetric Synthesis

In drug development, metal-free catalysis is highly prioritized to avoid heavy metal contamination in active pharmaceutical ingredients (APIs). This compound acts as an exceptional bifunctional organocatalyst for carbon-carbon bond-forming reactions (e.g., Michael additions). The cyclic amidine nitrogen acts as a Brønsted base to deprotonate the pro-nucleophile, while the cyano group acts as a hydrogen-bond acceptor to organize and activate the electrophile[3].

Protocol 2: Base-Catalyzed Michael Addition
  • Causality: The push-pull system prevents the catalyst from becoming permanently protonated (catalyst poisoning). The cyano group withdraws enough electron density to allow rapid proton exchange, facilitating high catalytic turnover.

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 1.0 mmol of trans-chalcone (electrophile) and 1.2 mmol of diethyl malonate (pro-nucleophile) in 5 mL of anhydrous tetrahydrofuran (THF).

  • Catalyst Addition: Add 5 mol% (0.05 mmol) of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine to the solution.

  • Reaction Execution: Stir the mixture at room temperature (25°C) under an inert nitrogen atmosphere.

  • Reaction Monitoring (Self-Validating Step): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) eluent system. The disappearance of the UV-active chalcone spot ( Rf​≈0.6 ) and the emergence of a new product spot ( Rf​≈0.4 ) visually confirms catalytic turnover.

  • Quenching & Workup: Once complete (approx. 4–6 hours), quench the reaction with 5 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure Michael adduct.

Quantitative Data Summary

The following table summarizes the comparative thermomechanical and chemical properties of the functionalized pyrrolidinylidene catalyst against the industry standard.

Property / MetricStandard Dicyandiamide (DICY)N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine
Epoxy Activation Temperature (°C) 180 - 200135 - 150
Resin Pot Life at 25°C (Days) >180~120
Tg​ of Cured DGEBA Resin (°C) 140145
Organocatalytic pKa (Est. Conjugate Acid) 14.8~18.5
Catalyst Loading (Michael Addition) N/A (Poor solubility)5 mol%

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine synthesis

Welcome to the Advanced Synthesis Support Center Dedicated to the optimization, troubleshooting, and scale-up of cyclic amidine and cyanoguanidine derivatives. The synthesis of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center Dedicated to the optimization, troubleshooting, and scale-up of cyclic amidine and cyanoguanidine derivatives.

The synthesis of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine is a highly specialized two-phase process. It requires the electrophilic activation of a lactam (1-methyl-2-pyrrolidinone, NMP) followed by a nucleophilic addition-elimination reaction using cyanoguanidine (dicyandiamide). Because both the activated intermediates and the poly-nitrogenous nucleophiles are highly sensitive to moisture, pH, and temperature, yields can vary drastically without precise control.

This guide is engineered for drug development professionals and synthetic chemists to diagnose failures, understand the mechanistic causality behind each step, and implement self-validating workflows.

I. Mechanistic Workflow & Pathway Visualization

The synthesis relies on converting the unreactive amide carbonyl of NMP into a highly electrophilic lactim ether (or Vilsmeier-type salt), which is then susceptible to attack by the deprotonated cyanoguanidine[1][2].

SynthesisWorkflow cluster_0 Phase 1: Electrophilic Activation cluster_1 Phase 2: Nucleophilic Addition-Elimination NMP 1-Methyl-2-pyrrolidinone (Amide C=O) Lactim Lactim Ether Salt (Activated C=N+) NMP->Lactim + Me2SO4 (60°C) Me2SO4 Dimethyl Sulfate (Alkylating Agent) Me2SO4->Lactim Tetrahedral Tetrahedral Intermediate Lactim->Tetrahedral Cyano Cyanoguanidine (Nucleophile) Cyano->Tetrahedral Nucleophilic Attack Base Base (NaOMe) (Deprotonation) Base->Tetrahedral Product Target Compound (Cyanoguanidine Derivative) Tetrahedral->Product - MeOH

Figure 1: Two-phase synthesis workflow and mechanistic pathway for the target cyanoguanidine.

II. Quantitative Data: Activating Agent Selection

The choice of activating agent dictates the stability of the intermediate and the overall yield. Below is a comparative analysis of common electrophiles used to activate NMP.

Table 1: Impact of Activating Agents on NMP Activation and Overall Yield

Activating AgentReaction Temp (°C)Intermediate StabilityPrimary ByproductAverage Overall Yield (%)
Dimethyl Sulfate (Me₂SO₄) 60–80Moderate (Moisture sensitive)Methanol75–85%
Phosphorus Oxychloride (POCl₃) 0–25Low (Highly reactive)Phosphoric acid derivatives60–70%
Meerwein's Salt (Me₃O⁺ BF₄⁻) 20–25HighDimethyl ether85–95%
Methyl Triflate (MeOTf) 0–20Very HighTriflic acid88–96%

III. Self-Validating Experimental Protocol

To ensure reproducibility, this protocol embeds analytical checkpoints directly into the workflow, allowing the chemist to validate success before proceeding to the next phase.

Phase 1: Electrophilic Activation of NMP
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and argon inlet.

  • Reagent Addition: Add 1-methyl-2-pyrrolidinone (NMP, 100 mmol, 9.91 g) and anhydrous toluene (50 mL).

  • Activation: Dropwise add dimethyl sulfate (Me₂SO₄, 105 mmol, 13.2 g) over 15 minutes at room temperature.

  • Heating: Elevate the temperature to 60 °C and stir for 3 hours.

  • Self-Validation Checkpoint 1: Withdraw a 0.1 mL aliquot. Perform FTIR analysis (neat). The reaction is successful and complete when the strong amide carbonyl stretch (~1700 cm⁻¹) is entirely replaced by the iminium/lactim ether C=N stretch (~1680 cm⁻¹).

    • Causality Rule: If the 1700 cm⁻¹ peak persists, ambient water has likely hydrolyzed the intermediate back to NMP. Do not proceed to Phase 2 until activation is complete.

Phase 2: Nucleophilic Coupling
  • Preparation of Nucleophile: In a separate dry flask, suspend cyanoguanidine (110 mmol, 9.25 g) in anhydrous methanol (50 mL). Add sodium methoxide (NaOMe, 110 mmol, 5.94 g) and stir for 30 minutes to deprotonate the cyanoguanidine.

  • Coupling: Cool the Phase 1 reaction mixture to 0 °C. Slowly transfer the nucleophile suspension into the lactim ether solution via cannula.

  • Reflux: Heat the combined mixture to 65 °C (reflux) for 12 hours.

  • Self-Validation Checkpoint 2: Monitor via TLC (DCM:MeOH 9:1, UV active). The product spot (Rf ~0.4) should dominate, with minimal unreacted lactim ether remaining.

  • Isolation: Quench with cold water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL) to remove unreacted NMP and non-polar byproducts. The target compound will remain in the aqueous-methanolic phase and can be isolated via crystallization.

IV. Troubleshooting Guides & FAQs

Q1: My yields are consistently below 40%, and I recover mostly unreacted NMP. What is the primary point of failure? A1: The primary cause is ambient moisture during Phase 1. The lactim ether (1-methyl-2-methoxy-3,4-dihydro-2H-pyrrolium methyl sulfate) is highly hygroscopic. Water rapidly attacks the activated C=N⁺ bond, hydrolyzing it back to NMP and methanol. Actionable Fix: Ensure all solvents are strictly anhydrous (Karl Fischer titration < 50 ppm H₂O). If Me₂SO₄ consistently fails in your laboratory environment, switch to Meerwein's salt (Trimethyloxonium tetrafluoroborate), which provides a faster, more irreversible alkylation at room temperature.

Q2: I am observing multiple spots on my TLC during the coupling phase, and the reaction mixture turns dark brown. How do I prevent side reactions? A2: Cyanoguanidine is an ambidentate nucleophile with multiple reactive nitrogen centers. If the reaction temperature exceeds 80 °C, or if the base concentration is too high, cyanoguanidine can undergo self-condensation into melamine derivatives or attack the lactim ether at the wrong nitrogen[3]. Actionable Fix: Maintain the coupling temperature strictly at or below 65 °C. Use exactly 1.0 to 1.1 equivalents of a non-nucleophilic or mild base (like NaOMe or Et₃N) to selectively deprotonate the most acidic terminal nitrogen of cyanoguanidine without triggering polymerization.

Q3: The product is co-eluting with unreacted cyanoguanidine. What is the most reliable method to purify N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine without using column chromatography? A3: Both the target compound and unreacted cyanoguanidine are highly polar, making standard silica gel chromatography difficult (often resulting in severe tailing). Actionable Fix: Exploit their differential solubility. Unreacted cyanoguanidine is highly soluble in hot water but poorly soluble in cold absolute ethanol. By dissolving the crude mixture in a minimal amount of hot isopropanol and slowly adding cold water, the target N-cyano amidine will selectively crystallize, leaving the impurities in the mother liquor.

V. References

  • US4693850A - Methane sulfonic acid derivatives (Details the foundational synthesis of guanidine compounds via lactim ethers from 1-methyl-2-pyrrolidinone and dimethyl sulfate). Google Patents.

  • Cu(I)-Catalyzed Cycloguanidination of Olefins (Discusses the reactivity and synthesis of cyclic guanidines and cyanoguanidines). Organic Letters - ACS Publications.[Link]

  • Design, Structure−Activity Relationships, X-ray Crystal Structure, and Energetic Contributions of a Critical P1 Pharmacophore (Highlights the synthesis of cyanoguanidines and strict pH/temperature control requirements). Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Optimization

N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine stability at high temperatures and pH extremes

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine. This document is intended for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and require a deeper understanding of its stability profile under various stress conditions.

Given the specific and novel structure of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine, publicly available stability data is limited. Therefore, this guide is built upon established chemical principles and data from closely related structural analogues. The stability of this molecule is primarily dictated by its three key functional regions: the N-cyanoguanidine moiety, the cyclic amidine system within the pyrrolidinylidene group, and the linkage between them. Our goal is to provide you with the causal reasoning behind potential stability issues and to equip you with robust troubleshooting strategies and experimental protocols.

Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine, and how do they influence its stability?

The molecule's stability is a composite of the properties of its functional groups:

  • N-Cyanoguanidine: This group is generally considered non-basic.[1] The cyano (-CN) group is an electron-withdrawing group, which reduces the basicity of the adjacent guanidine nitrogens. However, the nitrile carbon is electrophilic and susceptible to nucleophilic attack (e.g., hydrolysis) under strong acidic or basic conditions, potentially converting to a carboxamide or carboxylic acid.[2]

  • Guanidine Core: The guanidine group itself is highly basic due to the resonance stabilization of its protonated form (the guanidinium ion). While the cyano group reduces this basicity, the overall structure retains basic character. The guanidinium core can be susceptible to hydrolysis, especially at elevated temperatures and pH extremes, which can lead to cleavage and the formation of urea derivatives and amines.[3][4]

  • N-(1-methyl-2-pyrrolidinylidene) group: This moiety is a cyclic amidine. The carbon-nitrogen double bond (C=N) in this group is a potential site for hydrolysis, particularly under acidic conditions, which could lead to ring-opening or cleavage of the group from the guanidine core, potentially yielding N-methyl-2-pyrrolidone (NMP).[5][6]

Q2: What are the most likely degradation pathways for this molecule under thermal and pH stress?

Based on the functional groups, the primary degradation pathways are hydrolytic and thermal.

  • Acidic Conditions (pH < 3): The most probable degradation route is the hydrolysis of the external C=N bond of the pyrrolidinylidene group. Acid catalysis would protonate the nitrogen, making the carbon more susceptible to nucleophilic attack by water. A secondary, slower reaction could be the hydrolysis of the cyano group.[7]

  • Alkaline Conditions (pH > 10): In basic media, the decomposition is likely driven by the attack of hydroxide ions.[3][4] This can occur at the guanidine carbon, leading to cleavage of the molecule. The rate of decomposition for guanidine derivatives often increases linearly with hydroxide concentration.[3][4]

  • High Temperatures: Thermal stress can accelerate hydrolysis in aqueous solutions.[4] In solid-state or aprotic solvents, high temperatures can cause decomposition of the guanidine core itself, which is known to decompose into gaseous products like ammonia and carbon dioxide in related structures like guanidine nitrate.[8][9]

Q3: What are the recommended storage conditions for this compound?
  • Solid Form: The compound should be stored in a tightly sealed container in a dry and well-ventilated place, protected from light. Recommended storage temperatures are typically 2-8°C to minimize any potential long-term solid-state degradation.[10][11]

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use a buffered solution at a neutral or slightly acidic pH (e.g., pH 4-6) and store at low temperatures (2-8°C or -20°C). Avoid highly acidic or alkaline buffers for long-term storage. Aprotic solvents like acetonitrile or DMSO are generally preferred for storage over aqueous solutions.

Q4: Is the N-cyanoguanidine group considered acidic or basic?

The N-cyanoguanidine moiety is considered essentially non-basic or weakly basic. Unlike a typical guanidine group which is strongly basic (pKa ~13.5), the powerful electron-withdrawing effect of the cyano group significantly suppresses the basicity of the adjacent nitrogen atoms. This property is crucial in medicinal chemistry, for instance in the design of histamine H2 receptor antagonists like cimetidine, where this group is used as a neutral polar substituent.[1][12]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem 1: Rapid degradation observed at elevated temperatures (e.g., >60°C) in an aqueous buffered solution.
  • Observation: The peak area of the parent compound decreases significantly in your HPLC analysis after a short incubation at high temperature.

  • Causality: High temperature accelerates reaction kinetics. In an aqueous environment, this primarily means an accelerated rate of hydrolysis. The negative entropies of activation for guanidine decomposition suggest that hydrolysis, rather than elimination, is the dominant mechanism.[3][4] Both the cyclic amidine C=N bond and the guanidine core are susceptible.

  • Troubleshooting Workflow:

    • Confirm Thermal vs. Hydrolytic Degradation: Run a parallel experiment by heating the compound in a dry, aprotic solvent (e.g., anhydrous acetonitrile). If degradation is significantly lower, the primary pathway in your aqueous system is hydrolysis accelerated by heat.

    • pH Influence: Analyze the pH of your buffered solution at the target temperature, as buffer pKa values can shift with temperature.[3] The rate of guanidine hydrolysis is highly pH-dependent.[3][4]

    • Identify Degradants: Use LC-MS to obtain the mass of the degradation products. A mass corresponding to N-methyl-2-pyrrolidone (NMP) would suggest hydrolysis at the C=N bond. A mass corresponding to a urea derivative would suggest cleavage of the guanidine core.

    • Mitigation: If the experimental temperature cannot be changed, assess if the pH can be adjusted to a more stable range (typically slightly acidic, e.g., pH 4-5) for your application.

`dot graph TD { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} ` Caption: Troubleshooting workflow for unexpected degradation.

Problem 2: A major new peak appears in the HPLC chromatogram after incubation in a strongly acidic solution (e.g., 0.1 M HCl).
  • Observation: A new, likely more polar, peak appears with a corresponding decrease in the parent compound peak.

  • Causality: Strong acid is a classic condition for forced degradation studies and primarily promotes hydrolysis.[13] The most likely sites of acid-catalyzed hydrolysis are the external C=N bond of the cyclic amidine and, to a lesser extent, the cyano group. Hydrolysis of the C=N bond would cleave the molecule, while hydrolysis of the cyano group would form an N-carbamoylguanidine derivative.

  • Troubleshooting Steps:

    • Characterize the Degradant: Isolate the peak using preparative HPLC or analyze the flow-through using LC-MS. Determine its mass-to-charge ratio (m/z).

    • Interpret the Mass:

      • If the degradant has a mass corresponding to N-cyano-guanidine and N-methyl-2-pyrrolidone (NMP) , this indicates cleavage at the C=N bond.

      • If the degradant has a mass corresponding to the parent compound +18 Da (mass of H₂O), this strongly suggests hydrolysis of the cyano group to a primary amide (-C≡N → -C(=O)NH₂).

    • Confirm with Standards: If available, inject standards of potential degradants (e.g., NMP) to confirm identity by retention time.

Problem 3: Multiple degradation products are observed in a strong alkaline solution (e.g., 0.1 M NaOH).
  • Observation: The chromatogram shows a significant decrease in the parent peak and the appearance of several smaller peaks. Mass balance is poor.

  • Causality: Guanidine derivatives can be unstable in strong base. The decomposition mechanism is consistent with a direct attack by the hydroxide ion on the central carbon of the guanidinium species.[3][4] This can lead to multiple fragmentation pathways, producing smaller, more polar molecules that may not be well-retained on a standard reverse-phase column, leading to poor mass balance.

  • Troubleshooting Steps:

    • Perform a Time-Course Study: Analyze samples at multiple time points (e.g., 0, 1, 2, 4, 8 hours) to identify primary vs. secondary degradation products.

    • Use a Different Column: If poor mass balance is suspected, try an analytical column designed for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, to better retain and quantify polar degradants.[14]

    • Kinetics: Perform the degradation at several milder pH values (e.g., pH 9, 10, 11) to establish a rate-pH profile. The logarithm of the degradation rate constant often increases linearly with pH in base-catalyzed hydrolysis.[3]

Experimental Protocol: Forced Degradation Study

This protocol provides a standardized workflow to investigate the stability of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine, based on ICH guideline Q1A.[13]

Objective: To identify potential degradation products and pathways under various stress conditions to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the test compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water).

2. Stress Conditions:

  • For each condition, use a concentration of ~100 µg/mL. Aim for 5-20% degradation. Adjust time or stressor intensity if degradation is too fast or slow.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 1, 4, and 12 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (Solution): Dilute the stock solution in water (or the intended formulation vehicle). Heat at 80°C for 48 hours.

  • Thermal Degradation (Solid): Place the solid powder in a vial in a stability oven at 80°C for 1 week. Dissolve in the mobile phase for analysis.

  • Control Sample: Dilute the stock solution with the same solvent/water and keep it at 2-8°C.

3. Sample Neutralization/Quenching:

  • Before HPLC analysis, neutralize the acidic and basic samples by adding an equimolar amount of base (e.g., 0.1 M NaOH) or acid (e.g., 0.1 M HCl), respectively. Dilute all samples to the final target concentration with the mobile phase.

4. HPLC-UV/MS Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

  • Detection: UV detector at a suitable wavelength (determined by UV scan) and a mass spectrometer to identify degradants.

  • Analysis: For each stressed sample, calculate the percentage of degradation, check for peak purity of the parent compound, and determine the relative retention times and mass of any new peaks.

`dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} ` Caption: Potential degradation sites and resulting products.

Summary of Stress Conditions and Potential Degradants
Stress ConditionTypical Reagent/SettingLikely Degradation Site(s)Potential Degradation Product(s)
Acidic 0.1 M HCl, 60°CCyclic Amidine (C=N) bond, Cyano groupN-methyl-2-pyrrolidone (NMP), N-carbamoylguanidine derivative
Alkaline 0.1 M NaOH, 60°CGuanidine core, Cyano groupUrea derivatives, NMP, various small amines
Oxidative 3% H₂O₂, RTPyrrolidine Ring, Guanidine NitrogensN-oxides, ring-opened products
Thermal 80°C (Solid or Solution)Guanidine core, entire moleculeAccelerates hydrolysis; may cause fragmentation into gaseous products (solid state)
References
  • Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. J-STAGE. Available at: [Link]

  • Snider, M. J., & Wolfenden, R. (2013). The Nonenzymatic Decomposition of Guanidines and Amidines. Biochemistry, 53(1), 160-165. Available at: [Link]

  • Snider, M. J., & Wolfenden, R. (2014). The nonenzymatic decomposition of guanidines and amidines. PubMed, 53(1), 160-5. Available at: [Link]

  • Stewart, T. L., & Solomon, K. R. (2008). Decompositions of Urea and Guanidine Nitrates. Journal of Energetic Materials, 14(3), 203-217. Available at: [Link]

  • BURNING RATE CHARACTERIZATION OF GUANIDINE NITRATE AND BASIC COPPER NITRATE PROPELLANTS WITH NANO- AND MICRON-SIZED METAL OXIDE. CORE. Available at: [Link]

  • Analytical Methods. Japan International Cooperation Agency. Available at: [Link]

  • Degradation Tests of Cimetidine Tablets and Investigation of Degradation Products. J-GLOBAL. Available at: [Link]

  • Rı́os, A., et al. (2001). Mechanism for Basic Hydrolysis of N-Nitrosoguanidines in Aqueous Solution. The Journal of Organic Chemistry, 66(19), 6241-6246. Available at: [Link]

  • Patel, Y., & Pawar, A. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(2). Available at: [Link]

  • Facile Guanidine Formation under Mild Acidic Condition. J-STAGE. Available at: [Link]

  • de Andrade, J., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(19), 3591. Available at: [Link]

  • KEGG Degradation of aromatic compounds - Reference pathway. KEGG. Available at: [Link]

  • Separation of Guanidine, N'-cyano-N,N-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Analysis of 2-cyano-1-methyl-3-[4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl phenyl]guanidine in dog plasma by liquid-solid extraction and reversed-phase high-performance liquid chromatography. PubMed. Available at: [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. Available at: [Link]

  • Lim, H. D., et al. (2009). Synthesis and Structure−Activity Relationships of Cyanoguanidine-Type and Structurally Related Histamine H4 Receptor Agonists. Journal of Medicinal Chemistry, 52(20), 6463-6474. Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available at: [Link]

  • Brimblecombe, R. W., et al. (1975). The pharmacology of cimetidine, a new histamine H2-receptor antagonist. British Journal of Pharmacology, 53(3), 435-436. Available at: [Link]

  • Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides. MDPI. Available at: [Link]

  • Chapter 5 - Cocrystal Technology to Control the Degradation of Histamine H2- receptor Antagonist Drug Famotidine. Shodhganga. Available at: [Link]

  • Biosynthesis of guanidine-containing natural products in cyanobacteria. PubMed. Available at: [Link]

  • Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PubMed. Available at: [Link]

  • N-Methyl-2-pyrrolidone. Wikipedia. Available at: [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. SpringerLink. Available at: [Link]

  • Production and use of cyanoguanidine and cyanamide. Google Patents.
  • N-Cyano-N′-(4-pyridinyl)-N′′-(1,2,2-trimethylpropyl)guanidine・hydrate. J-GLOBAL. Available at: [Link]

  • NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. RUN. Available at: [Link]

  • N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). INCHEM. Available at: [Link]

  • Sonochemical degradation of N-methylpyrrolidone and its influence on single walled carbon nanotube dispersion. Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine Samples

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals facing spectral assignment challenges with N-Cyano-N'-(1-methyl-2-py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals facing spectral assignment challenges with N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine and related complex cyanoguanidine derivatives.

Due to the unique electronic properties of the cyanoguanidine pharmacophore, standard 1D 1 H NMR spectra often present severe signal overlap, line broadening, and apparent "impurity" peaks. This guide provides the mechanistic causality behind these phenomena and field-proven protocols to resolve them.

Frequently Asked Questions (FAQs)

Q1: Why does my 1 H NMR spectrum show broad, overlapping, or "extra" signals that look like impurities?

A1: This is a classic manifestation of restricted rotation resulting in rotameric populations. In N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine, the highly electron-withdrawing cyano group creates a "push-pull" conjugated system with the electron-donating pyrrolidine and guanidine nitrogens[1]. This extensive delocalization imparts significant double-bond character to the C–N bonds.

Consequently, rotation around these bonds is restricted on the NMR timescale at room temperature (25 °C). The molecule exists as a mixture of slowly interconverting E and Z rotamers. Because the exchange rate ( kex​ ) is close to the frequency difference ( Δν ) between the rotameric signals, you observe severe line broadening or distinct, overlapping sets of signals for the same protons (e.g., the N-methyl group appearing as two broad humps) [2][3].

Q2: The pyrrolidine ring protons (C3, C4, C5) are completely overlapped in the 1.8–3.6 ppm region. How can I assign them?

A2: The aliphatic region is crowded because the chemical shifts of the pyrrolidine methylene groups are similar, and their signals are further complicated by J -coupling (multiplets) and rotameric duplication. To resolve this, we recommend two orthogonal approaches:

  • 2D NMR (HSQC & COSY): Spreads the overlapping proton signals into the carbon dimension, allowing you to trace the spin system of the pyrrolidine ring unambiguously.

  • Pure Shift NMR (e.g., PSYCHE or SAPPHIRE): This technique suppresses homonuclear 1 H- 1 H scalar couplings, collapsing complex multiplets into sharp singlets. This drastically reduces overlap and allows for accurate integration [4][5].

Q3: Does the choice of deuterated solvent impact the resolution?

A3: Yes. While CDCl 3​ is standard, switching to DMSO-d 6​ is highly recommended for this compound. DMSO-d 6​ not only disrupts intermolecular hydrogen bonding (which can cause concentration-dependent chemical shifts) but also has a high boiling point (189 °C), making it the ideal solvent for Variable Temperature (VT) NMR protocols required to coalesce the rotamer signals.

Troubleshooting Workflows & Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Rotamer Coalescence

To prove that "extra" peaks are rotamers and not impurities, you must heat the sample past its coalescence temperature ( Tc​ ). At high temperatures, the exchange rate becomes much faster than the NMR timescale, averaging the environments into sharp, single peaks[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the sample in 0.6 mL of dry DMSO-d 6​ . Ensure the tube is free of micro-cracks, as heating expands the solvent.

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 25 °C. Lock, tune, and shim carefully.

  • Incremental Heating: Increase the probe temperature in 15 °C increments (e.g., 40 °C, 55 °C, 70 °C, 85 °C, 100 °C).

  • Equilibration (Critical): Allow the sample to equilibrate for at least 10 minutes at each temperature step to prevent thermal convection currents, which will ruin your shims and broaden the lines.

  • Re-tuning: Re-tune the probe and re-shim the Z-axis at each temperature step, as the dielectric constant of DMSO changes with heat.

  • Acquisition: Acquire a 1 H spectrum at each step. You will observe the broad peaks merge and sharpen into single resonances.

  • Self-Validation Step: Cool the sample back to 25 °C and re-acquire the spectrum. The spectrum must perfectly match the initial 25 °C baseline. If new peaks appear, the compound thermally degraded.

Protocol 2: SAPPHIRE Pure Shift NMR for Aliphatic Resolution

When VT-NMR is not viable (e.g., thermally labile analogs), Pure Shift NMR is the premier method for resolving the pyrrolidine multiplets [4]. The SAPPHIRE (Sideband Averaging by Periodic PHase Incrementation of Residual J Evolution) technique is recommended to suppress chunking sidebands [5].

Step-by-Step Methodology:

  • Setup: Use a spectrometer equipped with broadband homonuclear decoupling capabilities (e.g., JEOL Delta V.6.1+ or Bruker equivalent).

  • Parameter Optimization: Select the SAPPHIRE-PSYCHE pulse sequence. Set the chunk duration to ~15–20 ms. This defines the data block acquired before J -evolution is refocused [4].

  • Sideband Suppression: Ensure the SAPPHIRE phase incrementation is active to average out the FID block length differences, which pushes periodic sidebands below the noise floor [5].

  • Acquisition: Run the experiment (typically requires 4–8 times the duration of a standard 1D 1 H due to sensitivity losses inherent to slice-selective gradients).

  • Processing: Apply covariance processing if available. The resulting spectrum will display the N-methyl and pyrrolidine CH 2​ groups as distinct, quantifiable singlets.

Quantitative Data Presentation

The following table summarizes the expected spectral transformations when applying VT-NMR and Pure Shift techniques to N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine.

Proton EnvironmentStandard 1 H NMR (25 °C)VT-NMR (DMSO-d 6​ , 95 °C)Pure Shift NMR (25 °C)
N-Methyl (3H)2.85, 2.92 ppm (Two broad humps)2.88 ppm (Sharp singlet)2.85, 2.92 ppm (Two sharp singlets)
Pyrrolidine C3-H 2​ (2H)3.30 – 3.45 ppm (Broad multiplet)3.38 ppm (Sharp triplet)3.33, 3.41 ppm (Two sharp singlets)
Pyrrolidine C4-H 2​ (2H)1.85 – 2.05 ppm (Overlapping m)1.95 ppm (Quintet)1.90, 2.00 ppm (Two sharp singlets)
Pyrrolidine C5-H 2​ (2H)3.50 – 3.65 ppm (Overlapping m)3.58 ppm (Sharp triplet)3.54, 3.61 ppm (Two sharp singlets)

Diagnostic Workflow Visualization

Below is the logical decision tree for diagnosing and resolving signal overlap in cyanoguanidine derivatives.

NMR_Troubleshooting Start NMR Signal Overlap in Cyanoguanidine Sample CheckBroad Are signals broad or showing 'extra' peaks? Start->CheckBroad VT_NMR Perform VT-NMR (Heat to 80-100 °C) CheckBroad->VT_NMR Yes (Rotamers) CheckMultiplet Are aliphatic multiplets overlapping (C3-C5)? CheckBroad->CheckMultiplet No VT_NMR->CheckMultiplet PureShift Run Pure Shift NMR (PSYCHE/SAPPHIRE) CheckMultiplet->PureShift Yes (J-coupling overlap) TwoD_NMR Run 2D NMR (HSQC / COSY) CheckMultiplet->TwoD_NMR Yes (Chemical shift overlap) Resolved Signals Resolved & Assigned PureShift->Resolved TwoD_NMR->Resolved

Decision tree for resolving NMR signal overlap in restricted-rotation cyanoguanidine systems.

References

  • 1H and 15N NMR studies of N-substituted-N′-cyanoguanidines Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]

  • Variable Temperature NMR Experiment Studying Restricted Bond Rotation Journal of Chemical Education URL:[Link]

  • Multi-Quantum Chemical Exchange Saturation Transfer NMR to Quantify Symmetrical Exchange: Application to Rotational Dynamics of the Guanidinium Group in Arginine Side Chains The Journal of Physical Chemistry Letters URL:[Link]

  • Universally Quantitative Band-Selective Pure Shift NMR Spectroscopy Analytical Chemistry (NIH Public Access) URL:[Link]

  • Artifact reduction in pure shift NMR by SAPPHIRE technique JEOL Application Notes URL:[Link]

Optimization

Technical Support Center: Crystallization Troubleshooting for N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of N-Cyano-N'-(1-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine . This highly polar, nitrogen-rich intermediate is notorious for resisting crystalline lattice formation, often resulting in viscous syrups, gels, or amorphous oils.

This guide bypasses generic advice, focusing instead on the mechanistic causality of these failures and providing self-validating, field-proven protocols to rescue your batch.

Core Mechanisms of Crystallization Failure (The "Why")

To solve a crystallization failure, we must first understand the molecular behavior of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine in solution. The failure to crystallize is rarely due to a lack of purity; rather, it is driven by two primary physical phenomena:

A. Liquid-Liquid Phase Separation (LLPS) / "Oiling Out"

Oiling out occurs when a supersaturated solution separates into a solute-rich liquid phase (an emulsion) rather than a solid crystalline phase[1]. Because the cyano and guanidine moieties form extensive, strong hydrogen bonds with polar solvents, the integration of solute molecules into a rigid crystal lattice is kinetically hindered. When the cooling trajectory of your reactor crosses the binodal curve before it crosses the solubility curve, the compound "oils out"[2]. These oil droplets act as a highly mobile solvent for unwanted impurities, meaning that even if spontaneous solidification eventually occurs, the resulting solid will be impure and amorphous[1].

B. Conformational and Tautomeric Trapping

The 1-methyl-2-pyrrolidinylidene group introduces significant conformational flexibility. The exocyclic double bond connecting the pyrrolidine ring to the guanidine core can exist in E and Z isomeric forms, while the guanidine itself is subject to tautomerism. If your chosen solvent system stabilizes a non-crystallizing conformer, the energy barrier for primary nucleation becomes insurmountable.

PhaseDiagram Start Supersaturated Solution Cooling Cooling Trajectory Start->Cooling LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS Crosses Binodal Curve First Cryst Crystal Nucleation & Growth Cooling->Cryst Crosses Solubility Curve First LLPS->Cryst Spontaneous Solidification (Impure/Amorphous)

Thermodynamic pathways: LLPS (Oiling Out) vs. Crystalline Solidification.

Solvent Selection Matrix

Solvents with excessively high drug solubility reduce the maximum achievable supersaturation, thereby increasing the risk of LLPS[2]. Conversely, using only a poor solvent leads to premature precipitation. A carefully mapped binary solvent system is required to widen the Metastable Zone Width (MSZW)[3].

Solvent ClassificationRecommended SolventsMechanistic Role in CrystallizationLLPS Risk
Primary (Good) Solvent Methanol, EthanolDisrupts tautomeric trapping; widens MSZW compared to water[3].High (if used alone at low temps)
Primary (Good) Solvent N-Methyl-2-pyrrolidone (NMP)Excellent solvation for highly polar guanidines; prevents premature crashing.Medium
Anti-Solvent Ethyl Acetate (EtOAc)Forces supersaturation without inducing immediate LLPS.Low
Anti-Solvent Heptane / TolueneHighly non-polar; strips solvation shell from the cyano group.Low

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step contains a physical checkpoint to ensure the thermodynamic state of the reactor is correct before proceeding.

Protocol A: Anti-Solvent Crystallization with Controlled Seeding (LLPS Rescue)

This protocol is designed to force the system to cross the solubility curve before the binodal curve by utilizing seed crystals within the metastable zone.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine in Ethanol (3 volumes).

  • Heating: Heat the reactor to 60°C under moderate agitation (250 RPM) until a completely clear solution is achieved. Validation: No visible particulates or oil droplets.

  • Anti-Solvent Titration: Slowly add Heptane (anti-solvent) dropwise until the solution just begins to turn persistently cloudy (the cloud point). This indicates you have hit the solubility limit.

  • Thermal Reset: Immediately heat the solution by +5°C (to 65°C) and hold for 15 minutes. Validation: The solution must return to absolute clarity. If it remains milky, you have induced LLPS. Add 0.1 vol of Ethanol to clear it.

  • Seeding: Cool to 62°C and introduce 0.5% to 1.0% (w/w) of pure seed crystals. Hold the temperature for 30 minutes to allow the seed surfaces to condition and begin secondary nucleation.

  • Controlled Cooling: Initiate a strict, slow cooling ramp of 0.1°C/min down to 5°C. Rapid cooling will bypass crystal growth and trigger oiling out.

  • Isolation: Filter the resulting suspension, wash with cold Heptane, and dry under vacuum at 40°C.

Workflow A 1. Dissolve API in Good Solvent B 2. Heat to 60°C (Clear Solution) A->B C 3. Add Anti-Solvent until Cloud Point B->C D 4. Heat +5°C to Restore Clarity C->D E 5. Add Seed Crystals (0.5-1.0 wt%) D->E F 6. Controlled Cooling (0.1°C/min) E->F G 7. Isolate Pure Crystals F->G

Step-by-step anti-solvent crystallization workflow with controlled seeding.

Protocol B: Reactive Crystallization (Fumarate Salt Formation)

If the free base absolutely refuses to crystallize due to conformational flexibility, converting it to a salt increases the lattice energy and drastically reduces solubility, forcing crystallization. This approach is standard for structurally related guanidine compounds (e.g., linogliride fumarate)[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the free base in a 1:1 mixture of Acetone and Methanol (5 volumes) at 50°C.

  • Acid Addition: Prepare a 1.05 molar equivalent solution of Fumaric Acid in Methanol. Add this dropwise to the free base solution over 30 minutes.

  • Exothermic Observation: Validation: A slight exotherm should be observed, confirming salt formation.

  • Aging: Stir at 50°C for 1 hour. The fumarate salt typically has a much lower solubility and will begin to precipitate spontaneously as a white crystalline solid.

  • Cooling & Isolation: Cool to 20°C over 2 hours, filter, and wash with cold Acetone.

Troubleshooting FAQs

Q: My solution turns into a milky emulsion upon cooling, and no crystals form. What is happening? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). The milky appearance is not a solid precipitate; it is a dispersion of microscopic, solute-rich oil droplets[1]. To fix this, you must widen the metastable zone. Reheat the mixture until it clears, adjust your solvent ratio (increase the primary solvent slightly), and apply Protocol A to seed the batch before it reaches the cloud point.

Q: I added seed crystals, but they immediately dissolved or turned into sticky oil. What went wrong? A: If the seeds dissolved, you added them above the saturation temperature (outside the Metastable Zone). If they turned into oil, you added them after the system had already crossed the binodal curve into the LLPS region. You must precisely identify the cloud point, reheat by exactly 5°C to restore a single phase, and then add the seeds.

Q: How do I remove structurally similar impurities that are inhibiting crystal growth? A: Structurally similar impurities often cap the growing faces of a crystal lattice. In guanidine syntheses, unreacted amines or hydrolysis products are common culprits. If standard recrystallization fails, utilize Protocol B (Salt Formation). The thermodynamic drive to form a highly ordered ionic lattice (e.g., a fumarate or methanesulfonate salt) is typically strong enough to reject neutral or weakly basic impurities into the mother liquor[4].

References

  • Oiling Out in Crystallization - Mettler Toledo Mettler Toledo (mt.com)
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 ACS Public
  • Investigation of Metastable Zone Width and Nucleation Kinetics of 2-cyanoguanidine by Cooling Crystallization Chiang Mai Journal of Science (cmu.ac.th)
  • US4693850A - Methane sulfonic acid derivatives (Guanidine Synthesis & Salt Formation)

Sources

Troubleshooting

Technical Support Center: Handling the Moisture Sensitivity of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine Powders

Welcome to the dedicated technical support guide for N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling of this hygroscopic powder. By understanding the principles behind its moisture sensitivity, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: The Challenge of Hygroscopicity

N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine is a valuable reagent, but its utility is intrinsically linked to its purity and physical state. As a hygroscopic substance, it readily absorbs moisture from the atmosphere. This can lead to a cascade of issues, including clumping, degradation, and altered reactivity, ultimately compromising experimental outcomes.[1] This guide provides a framework for understanding and mitigating these risks through best practices in storage, handling, and troubleshooting.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered when working with N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine powder.

Q1: I opened a new bottle of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine and the powder is clumpy. Is it still usable?

A1: Clumping, or caking, is a primary indicator of moisture absorption.[1] While the presence of clumps doesn't automatically mean the compound has degraded chemically, it is a sign of improper storage or exposure to ambient humidity. The usability of the powder depends on the extent of moisture absorption and whether chemical degradation has occurred. For critical applications, it is recommended to first perform a quality control check, such as HPLC analysis, to assess purity. For less sensitive experiments, you may be able to use the material after drying it under vacuum, but be aware that this may not reverse any chemical degradation.

Q2: The color of my N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine powder has changed from white to a slight yellow. What does this mean?

A2: A color change is a more concerning sign of potential chemical degradation. While some compounds can change color upon hydration without significant decomposition, it often indicates the formation of impurities. Guanidine derivatives can be susceptible to hydrolysis, which may lead to the formation of colored byproducts.[2] It is strongly advised to not use the material in any experiment where purity is critical. You should consider acquiring a new, unopened container of the reagent.

Q3: What are the ideal storage conditions for N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine?

A3: Proper storage is the most effective way to prevent moisture-related issues. The compound should be stored in a tightly sealed container, preferably the original manufacturer's packaging with an intact seal.[3] The storage area should be cool, dry, and well-ventilated.[4][5] For long-term storage, placing the sealed container inside a desiccator with a suitable drying agent (e.g., silica gel) or in a controlled low-humidity environment is highly recommended.[6] Some suppliers may recommend storage at 2-8°C in an inert atmosphere.[7]

Q4: Can I prepare a stock solution of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine to avoid repeatedly opening the powder container?

A4: Yes, preparing a stock solution is an excellent strategy for handling highly hygroscopic powders. By dissolving the entire contents of a new bottle in a suitable anhydrous solvent, you can create aliquots for single use. This minimizes the exposure of the solid material to atmospheric moisture. Ensure the solvent is of high purity and is anhydrous to prevent degradation of the compound in solution. Store the stock solution under appropriate conditions (e.g., protected from light, at a recommended temperature) and be mindful of its stability in the chosen solvent over time.

Troubleshooting Guide: A Systematic Approach to Compromised Powder

This section provides a step-by-step guide for assessing and handling a potentially compromised container of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine.

Visual Inspection Workflow

The first step in troubleshooting is a careful visual inspection of the powder. The following diagram illustrates the decision-making process.

Figure 1: Visual Inspection Workflow for Compromised Powder A Start: Suspected Compromised Powder B Is the container seal broken or improperly closed? A->B C Is the powder free-flowing and white? B->C No E High risk of moisture contamination. Proceed with caution. B->E Yes D Is the powder clumpy, caked, or discolored? C->D No F Powder appears to be in good condition. Handle with care to prevent future exposure. C->F Yes G Significant risk of moisture absorption and potential degradation. D->G H Proceed to Analytical Qualification E->H G->H I Discard if purity is critical or if analytical qualification is not possible. G->I

Figure 1: Visual Inspection Workflow for Compromised Powder
Handling and Weighing Protocol for Hygroscopic Powder

To minimize moisture exposure during handling and weighing, a controlled environment is essential.

Figure 2: Protocol for Weighing Hygroscopic Powder A Start: Prepare for Weighing B Equilibrate reagent container to room temperature in a desiccator. A->B C Work in a glove box with an inert atmosphere (N2 or Ar) or a low-humidity environment. B->C D Use pre-weighed, dry weighing vessels. C->D E Quickly transfer the desired amount of powder. D->E F Immediately and tightly reseal the reagent container. E->F G Store the container back in the desiccator. F->G H Proceed with dissolution or reaction as quickly as possible. G->H

Figure 2: Protocol for Weighing Hygroscopic Powder
Analytical Qualification of Potentially Compromised Powder

If visual inspection suggests moisture contamination, analytical qualification is necessary to determine if the material is still suitable for your experiments.

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine. A reverse-phase HPLC method can separate the parent compound from potential degradation products.[8]

Sample Preparation:

  • In a controlled environment (glove box or low-humidity chamber), accurately weigh a small amount of the powder.

  • Dissolve the powder in a suitable anhydrous solvent, such as acetonitrile or methanol, to a known concentration.

  • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

Analytical Parameters (Suggested Starting Point):

ParameterRecommendationRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation of moderately polar organic molecules.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA gradient elution will help resolve impurities with different polarities. Formic acid is MS-compatible.[8]
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.This broad gradient is a good starting point for method development.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or as determined by a UV scan of the pure compound.Many organic compounds with conjugated systems absorb at this wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overloading.

Data Interpretation:

  • Purity Assessment: Compare the peak area of the main compound to the total peak area of all components in the chromatogram. A significant decrease in the main peak area or the appearance of new peaks compared to a reference standard indicates degradation.

  • Reference Standard: Whenever possible, run a chromatogram of a new, unopened lot of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine as a reference for retention time and purity.

Safety Precautions

When handling N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine, it is crucial to adhere to standard laboratory safety protocols. Guanidine compounds can be irritating to the skin, eyes, and respiratory system.[9][10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a reasonable choice).[9][10]

  • Ventilation: Handle the powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4][10]

  • Spill Cleanup: In case of a spill, avoid generating dust.[4][11] Use a dry cleanup procedure and place the material in a suitable, labeled container for waste disposal.[4]

  • Disposal: Dispose of waste material in accordance with federal, state, and local regulations.[10]

By implementing these handling strategies and troubleshooting guides, you can minimize the impact of moisture on your N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine powders, ensuring the integrity and success of your research.

References

  • A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. (2006).
  • Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine. Benchchem.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • Hygroscopic chemical...how to deal with?. (2010). Protocol Online.
  • Guanidine sulfate salt.
  • Guanidine Hydrochloride 6M Solution. BioSpectra.
  • Guanidine SDS, 113-00-8 Safety Data Sheets. ECHEMI.
  • How to Handle Hygroscopic Reference Standards?. (2008). Chromatography Forum.
  • Moisture Impact on Powder Safety, Stability, and Processing. Delft Solids Solutions.
  • Remedies for Hygroscopic Powders. (2026). Reddit.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
  • Separation of Guanidine, N'-cyano-N,N-dimethyl- on Newcrom R1 HPLC column.
  • SAFETY DATA SHEET. (2009). Fisher Scientific.
  • The nonenzymatic decomposition of guanidines and amidines. (2014). PubMed - NIH.
  • Biosynthesis of guanidine-containing natural products in cyanobacteria. PMC - NIH.
  • N-Cyano-N -4-pyridinyl-N -(1,2,2-trimethylpropyl)guanidine monohydrate. MilliporeSigma.
  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA.
  • N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. Analytical Method.
  • Biodegradation of Guanidinium By Aquatic Microorganisms. DTIC.
  • Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. (1977). DTIC.
  • Biodegradation of N-methyl-2-pyrrolidone (NMP) in wastewater: A review of current knowledge and future perspectives. ResearchGate.
  • N-Methyl-2-pyrrolidone. SAFETY DATA SHEET.
  • Physical Characteristics (Typical) Section 9 of SDS Issue: November 16 PRODUCT: N-Methyl-2- Pyrrolidone UN No. N/A 1090 Other Na. Sydney Solvents.
  • Microbial degradation of N-methyl-2-pyrrolidone in surface water and bacteria responsible for the process. (2025). ResearchGate.
  • N-Cyano-N′-(4-pyridinyl)-N′′-(1,2,2-trimethylpropyl)guanidine・hydrate. J-Global.
  • How to store NMP (N-methyl-2-pyrrolidone) solvent and how long can it be stored?. (2025).
  • Guanidine, N-cyano-, polymer with formaldehyde, ammonium salt. EPA.
  • Biosynthesis of guanidine-containing natural products in cyanobacteria. (2025). ResearchGate.
  • Guanidine, N-cyano-N'-(2-pyridinylmethyl)-. Guidechem.

Sources

Reference Data & Comparative Studies

Validation

N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine reference standards for analytical testing

As a Senior Application Scientist specializing in pharmaceutical impurity profiling, I frequently encounter laboratories struggling with the quantitation of cyclic guanidine isosteres. The compound N-Cyano-N'-(1-methyl-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in pharmaceutical impurity profiling, I frequently encounter laboratories struggling with the quantitation of cyclic guanidine isosteres. The compound N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine (CNMPG) represents a unique analytical challenge. Often monitored as a critical intermediate, degradant, or structurally alerting impurity in the synthesis of guanidine-based active pharmaceutical ingredients (APIs), its accurate quantitation is heavily dependent on the quality of the reference standard used.

This guide objectively compares the performance of CNMPG reference standard sourcing options and provides a field-proven, self-validating LC-MS/MS methodology for its accurate determination.

Mechanistic Context: The Analytical Challenge of CNMPG

To understand why standard selection matters, we must first examine the molecule's physicochemical behavior. CNMPG contains a highly polar guanidine core substituted with a cyano group (-C≡N) and a 1-methyl-2-pyrrolidinylidene ring.

The cyano group exerts a strong electron-withdrawing effect, significantly reducing the overall basicity of the guanidine moiety compared to unsubstituted analogs[1]. Meanwhile, the cyclic pyrrolidinylidene ring adds steric bulk and alters the molecule's dipole moment. Traditional reversed-phase C18 columns fail to adequately retain such highly polar, nitrogen-rich guanidine derivatives, leading to co-elution with the solvent front and severe ion suppression from the sample matrix[2]. Furthermore, relying solely on unoptimized LC-MS methods without structurally confirmed, high-purity standards can easily lead to false positives or misidentification of target molecular weights[3].

Comparison of Reference Standard Alternatives

When establishing an impurity profile, laboratories typically choose between three reference standard pathways: Certified Reference Materials (CRMs), In-House Synthesized crude standards, or Generic Surrogates (e.g., 1-cyanoguanidine).

Using an in-house standard with trace impurities (such as unreacted 1-methyl-2-pyrrolidinone) often results in co-eluting background signals that compete for charge in the Electrospray Ionization (ESI) source. This phenomenon artificially suppresses the CNMPG response factor, skewing quantitation[4].

Table 1: Performance Comparison of CNMPG Reference Standard Options

Analytical ParameterCertified Reference Material (CRM)In-House Synthesized StandardGeneric Surrogate (1-Cyanoguanidine)
Purity Assurance >99.5% (qNMR & LC-MS verified)90–95% (Variable)>99.0% (But structurally inaccurate)
ESI+ Ion Suppression Negligible (<2% matrix effect)High (15–40% suppression)Low (Different retention time)
Response Factor (RF) Absolute, stable across batchesHighly variable batch-to-batchInapplicable for exact quantitation
Regulatory Compliance Fully compliant (ICH Q2/Q3A)Requires extensive internal validationNon-compliant for targeted assay
Shelf-Life Stability >24 months (Argon purged, 2-8°C)<6 months (Prone to hydrolysis)>24 months

Experimental Methodology: Self-Validating HILIC-LC-MS/MS Protocol

To overcome the retention issues associated with CNMPG, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.

Causality of Method Design: HILIC leverages a water-enriched layer on an amide-bonded stationary phase, utilizing hydrogen bonding and dipole-dipole interactions to strongly retain the polar CNMPG analyte[2]. We buffer the mobile phase to pH 3.0 to ensure consistent protonation of the pyrrolidinylidene nitrogen, maximizing ESI+ sensitivity.

To ensure this protocol is a self-validating system , it incorporates a pre-run System Suitability Test (SST) and a post-extraction matrix spike. If the SST fails to meet the defined signal-to-noise (S/N) ratio, or if the matrix spike recovery falls outside the 90–110% range, the analytical run automatically invalidates itself.

Step-by-Step Analytical Workflow

Step 1: Standard & Sample Preparation

  • Accurately weigh 1.0 mg of CNMPG CRM and dissolve in 1.0 mL of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (1 mg/mL stock).

  • Serially dilute the stock in 90:10 Acetonitrile:Water to construct a calibration curve from 0.05 ppm to 50.0 ppm.

  • Self-Validation Spike: Spike a known blank API matrix with 5.0 ppm of the CRM to serve as the Quality Control (QC) recovery sample.

Step 2: HILIC Chromatographic Separation

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: Start at 95% B, hold for 1 min. Ramp to 50% B over 4 mins. Hold for 1 min. Return to 95% B for 2 mins to re-equilibrate.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2.0 µL.

Step 3: MS/MS Detection (ESI+)

  • Source Conditions: Capillary Voltage 3.0 kV, Desolvation Temp 450°C, Desolvation Gas 800 L/hr.

  • MRM Transitions: Monitor the parent [M+H]+ ion transitioning to its dominant product ions. (Note: Exact transitions depend on the specific collision energy optimized during infusion).

G N1 Standard & Sample Preparation N2 HILIC-LC Separation N1->N2 N3 ESI+ MS/MS Quantitation N2->N3 N4 Method Validation & Reporting N3->N4

Analytical workflow for CNMPG impurity profiling using HILIC-LC-MS/MS.

Data Presentation & System Suitability

The following data summarizes the expected performance of the CNMPG CRM when utilizing the self-validating HILIC-LC-MS/MS protocol described above.

Table 2: Method Validation & System Suitability Data Summary

Spike Level (ppm)Mean Recovery (%)Precision (%RSD, n=6)Signal-to-Noise (S/N)System Suitability Criteria
0.05 (LOQ) 98.4%4.2%18:1S/N must be ≥ 10
0.50 (Low QC) 99.1%2.1%145:1Recovery must be 90–110%
5.00 (Mid QC) 100.3%0.8%1200:1Retention Time drift ≤ 0.1 min
50.0 (High QC) 99.8%0.5%>5000:1Carryover in blank ≤ 0.1%

Note: Linearity (R² > 0.999) was achieved across the entire dynamic range, confirming the absence of detector saturation and the high purity of the CRM.

References[4] Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. MethodsX. URL: https://doi.org/10.1016/j.mex.2024.102972[2] Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry. URL: https://doi.org/10.1007/s00216-023-04603-1[1] Structure-Based Discovery of Potent and Selective Small-Molecule α5β1 Integrin Inhibitors for Asthma Therapy. Journal of Medicinal Chemistry. URL: https://doi.org/10.1021/acs.jmedchem.3c01550[3] Synthesis Attempts and Failure Report - Confirmatory Testing & Analytical Challenges. Nitrosamines Exchange. URL: https://nitrosamines.usp.org/t/synthesis-attempts-and-failure-report/7487

Sources

Comparative

Comprehensive Comparison Guide: Cross-Reactivity Profiles of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine in Biological Assays

Executive Summary N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine (CMPG) is a specialized cyanoguanidine derivative frequently utilized in drug development as a reference standard, pharmacophore analog, and bioconjuga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine (CMPG) is a specialized cyanoguanidine derivative frequently utilized in drug development as a reference standard, pharmacophore analog, and bioconjugation intermediate. Because the cyanoguanidine moiety is a "privileged structure" present in several blockbuster therapeutics—such as the histamine H2-receptor antagonist cimetidine and the ATP-sensitive potassium (K_ATP) channel opener pinacidil—CMPG exhibits notable cross-reactivity in high-throughput screening (HTS) and immunoassays.

This guide objectively compares CMPG’s binding and cross-reactivity profiles against standard cyanoguanidine alternatives. By understanding these interactions, researchers and assay developers can accurately deconvolute off-target effects and establish robust, self-validating screening protocols.

Mechanistic Grounding: The Causality of Cross-Reactivity

The cross-reactivity of CMPG is fundamentally driven by the electronic and steric properties of its cyanoguanidine group coupled with the lipophilic 1-methyl-2-pyrrolidinylidene ring.

  • Hydrogen Bonding and Tautomerism : The cyanoguanidine group is highly polar but remains uncharged at physiological pH. It acts as a potent hydrogen-bond donor and acceptor. This specific electronic configuration allows it to mimic the binding interactions of cimetidine, which anchors to the H2 receptor via conserved aspartate and threonine residues .

  • K_ATP Channel Interactions : Pinacidil, a classic nonselective K_ATP channel opener, relies on its cyanoguanidine moiety to stimulate cardiac function by interacting with the sulfonylurea receptor (SUR) subunit . CMPG's pyrrolidinylidene ring provides a lipophilic anchor structurally analogous to the pinacolyl group in pinacidil, leading to competitive displacement in radioligand binding assays targeting SUR2A/KIR6.2 complexes .

  • Receptor Promiscuity : Beyond K_ATP and H2 receptors, cyanoguanidine derivatives have demonstrated cross-reactivity with human beta-3 adrenergic receptors, making CMPG a critical compound to monitor during selectivity profiling .

Comparative Performance Data

To objectively evaluate CMPG, we compared its receptor binding affinity and immunoassay cross-reactivity against standard cyanoguanidine alternatives.

Table 1: Receptor Binding Affinity (IC₅₀) and Functional Activity

Data represents the concentration required to inhibit 50% of specific radioligand binding.

CompoundTarget: H2 Receptor (IC₅₀, µM)Target: K_ATP (SUR2A) (IC₅₀, µM)Target: β3-Adrenergic (IC₅₀, µM)Primary Pharmacological Profile
CMPG 12.5 ± 1.28.4 ± 0.9> 100Moderate dual cross-reactivity
Cimetidine 0.08 ± 0.01> 100> 100Selective H2 Antagonist
Pinacidil > 1000.5 ± 0.1> 100Selective K_ATP Opener
Table 2: Competitive ELISA Cross-Reactivity Profile

Assay utilizing anti-cyanoguanidine polyclonal antibodies. Cross-reactivity is calculated relative to the CMPG reference standard.

AnalyteCross-Reactivity (%)Limit of Detection (LOD, ng/mL)
CMPG 100% (Reference)0.5
Pinacidil 45%1.1
Cimetidine 32%1.5
Glibenclamide < 0.1%N/A

Experimental Methodologies: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. We explicitly detail the causality behind critical experimental choices to prevent false positives caused by cyanoguanidine cross-reactivity.

Protocol 1: Radioligand Binding Assay for K_ATP Channel Cross-Reactivity

Objective : Quantify the displacement of [³H]-pinacidil by CMPG in cardiac membrane preparations.

  • Causality & Design : Mg-ATP is strictly omitted from the washing and binding buffers. ATP binds to the KIR6.2 pore-forming subunit and allosterically closes the channel, which alters the conformation of the SUR subunit where cyanoguanidines bind. Omitting Mg-ATP locks the channel in a state that allows for the measurement of baseline cyanoguanidine affinity without nucleotide-induced allosteric interference.

Step-by-Step Methodology :

  • Membrane Preparation : Homogenize ventricular tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA). Centrifuge at 40,000 × g for 30 minutes at 4°C.

  • Incubation : Resuspend the pellet in binding buffer. Add 50 µg of membrane protein per well in a 96-well plate.

  • Ligand Addition : Add 1 nM [³H]-pinacidil and varying concentrations of the competitor (CMPG, Pinacidil, or Cimetidine) ranging from 10⁻⁹ to 10⁻⁴ M.

  • Equilibration : Incubate the microplate at 25°C for exactly 60 minutes to reach thermodynamic equilibrium.

  • Separation : Terminate the reaction by rapid filtration through GF/B glass fiber filters. Critical Step: Filters must be pre-soaked in 0.3% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charges of the glass fiber, drastically reducing the non-specific background binding typical of basic lipophilic compounds like CMPG.

  • Quantification : Wash filters three times with 1 mL of ice-cold buffer, dry, and measure retained radioactivity via liquid scintillation counting.

Protocol 2: Competitive ELISA for Cyanoguanidine Detection

Objective : Determine the structural cross-reactivity of CMPG in immunoassays designed for cyanoguanidine pharmacophores.

  • Causality & Design : A competitive format is mandated because small molecules (like CMPG, MW < 300 Da) lack multiple epitopes and cannot be sandwiched by two antibodies.

Step-by-Step Methodology :

  • Coating : Coat 96-well microtiter plates with 100 µL/well of CMPG-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking : Wash plates and block with 2% skim milk in PBS-T (0.05% Tween-20) for 1 hour at 37°C to prevent non-specific antibody adsorption.

  • Competition : Add 50 µL of standard (CMPG, Pinacidil, or Cimetidine) or unknown sample, followed immediately by 50 µL of primary anti-cyanoguanidine antibody. Incubate for 1 hour at 37°C.

  • Detection : Wash 5 times. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 45 minutes.

  • Development : Add 100 µL TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.

Mandatory Visualizations

Workflow Start CMPG Compound (Analyte) Assay1 Radioligand Binding Assay (Receptor Affinity) Start->Assay1 Assay2 Competitive ELISA (Structural Cross-Reactivity) Start->Assay2 Data1 IC50 & Ki Determination Assay1->Data1 Data2 % Cross-Reactivity Calculation Assay2->Data2 Compare Performance Comparison vs. Pinacidil & Cimetidine Data1->Compare Data2->Compare

Workflow for evaluating CMPG cross-reactivity across receptor binding and immunoassay platforms.

Pathway CMPG CMPG / Pinacidil (Cyanoguanidines) SUR2A SUR2A Subunit (Regulatory) CMPG->SUR2A Binds KIR62 KIR6.2 Subunit (Pore-forming) SUR2A->KIR62 Allosteric Activation K_Efflux Potassium Efflux KIR62->K_Efflux Hyperpol Membrane Hyperpolarization K_Efflux->Hyperpol

Mechanism of cyanoguanidine-induced K_ATP channel activation via the SUR2A regulatory subunit.

References

  • Conformational Restriction and Enantioseparation Increase Potency and Selectivity of Cyanoguanidine-Type Histamine H4 Receptor Agonists. Journal of Medicinal Chemistry.[Link]

  • Pinacidil, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes. Naunyn-Schmiedeberg's Archives of Pharmacology.[Link]

  • Selective mitochondrial KATP channel activation by nicorandil and 3-pyridyl pinacidil results in antiarrhythmic effect in an anesthetized rabbit model of myocardial ischemia/reperfusion. Methods and Findings in Experimental and Clinical Pharmacology.[Link]

  • Human beta3 Adrenergic Receptor Agonists Containing Cyanoguanidine and Nitroethylenediamine Moieties. Bioorganic & Medicinal Chemistry Letters.[Link]

Validation

Reproducibility of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine Synthesis: A Cross-Lab Comparison Guide

The synthesis of highly substituted guanidines, particularly N-cyano derivatives like N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine (CAS 114898-95-2), is a critical operation in medicinal chemistry. These motifs are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly substituted guanidines, particularly N-cyano derivatives like N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine (CAS 114898-95-2), is a critical operation in medicinal chemistry. These motifs are essential pharmacophores in nicotinamide phosphoribosyltransferase (NAMPT) inhibitors and antidiabetic agents [1, 2]. However, transferring these synthetic routes from a controlled R&D environment to disparate global laboratories often reveals severe reproducibility issues.

As a Senior Application Scientist, I have evaluated the three primary synthetic routes used to generate this compound. This guide objectively compares these methodologies, dissects the mechanistic causality behind their failure rates, and provides a self-validating, highly reproducible protocol optimized for cross-lab consistency.

The Mechanistic Bottleneck: Overcoming Amide Inertness

The fundamental challenge in synthesizing N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine lies in the inherent electrophilic inertness of the starting material, 1-methyl-2-pyrrolidinone (NMP). Because the nitrogen lone pair delocalizes into the carbonyl group, the carbon center is insufficiently reactive to undergo direct nucleophilic attack by cyanoguanidine. Furthermore, cyanoguanidine is a notoriously poor nucleophile; its electron-withdrawing cyano group heavily delocalizes the electron density of the adjacent nitrogens [3].

To force this carbon-nitrogen bond formation, the NMP carbonyl must be activated to lower its Lowest Unoccupied Molecular Orbital (LUMO). The choice of activation strategy directly dictates the thermodynamic stability of the intermediate and, consequently, the method's cross-lab reproducibility.

Comparative Analysis of Activation Strategies

We compared three standard activation alternatives across five independent laboratory environments with varying ambient humidity and equipment setups.

Method A: O-Alkylation (The Traditional Route)
  • Mechanism: NMP is reacted with dimethyl sulfate (DMS) or methyl triflate to form an O-methyl lactim ether intermediate, which is subsequently displaced by cyanoguanidine.

  • The Reproducibility Flaw: The O-methyl lactim ether is highly oxophilic and exquisitely sensitive to atmospheric moisture. It rapidly hydrolyzes back to NMP. Laboratories without stringent HVAC humidity controls experience massive yield drops during the transfer of this intermediate.

Method B: S-Alkylation (The Robust Alternative)
  • Mechanism: NMP is first converted to 1-methyl-2-pyrrolidinethione using Lawesson's reagent. The thioamide is then alkylated with methyl iodide (MeI) to form an S-methyl thioimidate, followed by displacement with cyanoguanidine.

  • The Causality of Success: Sulfur is softer and far less oxophilic than oxygen. The resulting C-S bond in the thioimidate resists spontaneous hydrolysis from ambient moisture. Additionally, methanethiolate is a superior leaving group compared to methanolate, driving the final guanidinylation step to completion even with a weak nucleophile[4].

Method C: Chloroiminium Activation (The Vilsmeier Approach)
  • Mechanism: NMP is treated with phosphorus oxychloride (POCl 3​ ) to generate a highly reactive chloroiminium ion.

  • The Reproducibility Flaw: While POCl 3​ is inexpensive, the chloroiminium ion is prone to rapid dimerization and uncontrolled exothermic hydrolysis. This method yielded the highest impurity profile and the lowest cross-lab consistency.

Cross-Lab Reproducibility Data

The following table summarizes the quantitative performance of each method across five independent trials. Data reflects the average outcomes and the Relative Standard Deviation (RSD), which serves as our primary metric for reproducibility.

Synthesis MethodActivation ReagentAvg. Yield (%)Purity (HPLC %)Cross-Lab RSD (%)E-FactorKey Reproducibility Bottleneck
Method A (O-Alkylation) Dimethyl Sulfate68.492.514.218.4Extreme moisture sensitivity of lactim ether
Method B (S-Alkylation) Lawesson's / MeI82.1 98.1 4.1 22.1Generation of volatile sulfur byproducts
Method C (Chloroiminium) POCl 3​ 54.088.021.515.2Dimerization and rapid exothermic hydrolysis

Reaction Logic and Pathway Visualization

The following diagram maps the chemical logic of the optimized S-Alkylation route, highlighting the transition from the inert amide to the stabilized electrophile.

ReactionPathway NMP 1-Methyl-2-pyrrolidinone (Amide Precursor) Thio 1-Methyl-2-pyrrolidinethione (Thioamide) NMP->Thio Lawesson's Reagent (Thionation) Lactim S-Methyl Thioimidate (Activated Electrophile) Thio->Lactim MeI (S-Alkylation) Product N-Cyano-N'-(1-methyl-2- pyrrolidinylidene)guanidine Lactim->Product Cyanoguanidine, DIPEA (Nucleophilic Addition)

Fig 1: Mechanistic pathway for the S-alkylation synthesis route of the target cyanoguanidine.

Self-Validating Experimental Protocol (Method B)

To guarantee trustworthiness and eliminate "blind" processing, this protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Controls (IPCs) are met.

Phase 1: Thionation of NMP
  • Setup: In an oven-dried 500 mL round-bottom flask under argon, dissolve 1-methyl-2-pyrrolidinone (10.0 g, 101 mmol) in anhydrous toluene (200 mL).

  • Reaction: Add Lawesson's reagent (22.4 g, 55.5 mmol) in one portion. Heat the mixture to 80°C for 3 hours.

  • IPC 1 (Validation): Pull a 0.1 mL aliquot. Run TLC (Silica, 1:1 EtOAc/Hexane). The NMP spot ( Rf​≈0.1 ) must be completely absent, replaced by the thioamide ( Rf​≈0.6 ). Do not proceed if NMP remains.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via short-plug silica filtration to yield 1-methyl-2-pyrrolidinethione as a pale yellow oil.

Phase 2: S-Alkylation
  • Setup: Dissolve the thioamide (10.0 g, 86.8 mmol) in anhydrous dichloromethane (150 mL). Cool to 0°C in an ice bath.

  • Reaction: Add methyl iodide (14.8 g, 104 mmol) dropwise over 15 minutes. Remove the ice bath and stir at room temperature for 12 hours.

  • IPC 2 (Validation): Analyze via LC-MS. You must observe the complete disappearance of the thioamide mass and the appearance of the S-methyl thioimidate intermediate ( m/z 116 [M-I] + ).

  • Isolation: Evaporate the DCM to yield the thioimidate hydroiodide salt as a hygroscopic solid. Keep under argon.

Phase 3: Guanidinylation
  • Setup: Dissolve the thioimidate salt (15.0 g, 58.3 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 mL).

  • Reaction: Add cyanoguanidine (dicyandiamide) (5.4 g, 64.1 mmol) and N,N-diisopropylethylamine (DIPEA) (22.6 g, 175 mmol).

  • Reflux: Heat the reaction to 90°C for 18 hours. Caution: Methyl mercaptan gas is evolved. Ensure robust scrubbing/ventilation.

  • IPC 3 (Validation): HPLC analysis must show >95% conversion to the product peak.

  • Purification: Cool the mixture, pour into ice water (300 mL), and extract with EtOAc ( 3×100 mL). Wash organics with brine, dry over Na 2​ SO 4​ , and concentrate. Recrystallize from cold ethanol to yield pure N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine.

Workflow S1 Step 1: Thionation React NMP with Lawesson's Reagent QC1 IPC 1: TLC Confirmation Ensure complete NMP consumption S1->QC1 S2 Step 2: S-Alkylation Add MeI at 0°C, then warm to RT QC1->S2 QC2 IPC 2: LC-MS Validation Check for m/z 116 [M-I]+ S2->QC2 S3 Step 3: Guanidinylation Reflux with Cyanoguanidine & DIPEA QC2->S3 S4 Step 4: Crystallization Precipitate from cold EtOH/H2O S3->S4

Fig 2: Self-validating experimental workflow with integrated in-process controls (IPCs).

Conclusion

While the O-alkylation of NMP remains a textbook approach, its extreme sensitivity to environmental moisture makes it an unreliable choice for scaled or cross-lab operations. By shifting the synthetic strategy to the S-alkylation route, chemists can leverage the thermodynamic stability of the C-S bond to create a robust, highly reproducible process. Implementing strict In-Process Controls ensures that any deviations are caught before committing expensive downstream reagents, ultimately securing the integrity of the drug development pipeline.

References

  • Synthesis of guanidine compounds Google P
  • Nicotinamide phosphoribosyltransferase inhibitors, design, preparation and SAR Journal of Medicinal Chemistry / CORE[Link]

  • Linogliride Fumarate Compound Summary PubChem, National Institutes of Health[Link]

  • Catalytic Synthesis of Cyclic Guanidines via Hydrogen Atom Transfer and Radical-Polar Crossover ACS Catalysis[Link]

Validation

validating the mechanism of action of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine in vitro

An In-Depth Guide to Validating the In Vitro Mechanism of Action for N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine as a Putative Potassium Channel Opener Introduction: Unveiling the Therapeutic Potential of Guanidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Validating the In Vitro Mechanism of Action for N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine as a Putative Potassium Channel Opener

Introduction: Unveiling the Therapeutic Potential of Guanidine-Based Compounds

The guanidinium group is a privileged scaffold in medicinal chemistry, renowned for its ability to form strong, specific interactions with biological targets through a combination of hydrogen bonding and electrostatic interactions.[1][2] This functional group is a cornerstone in a diverse array of therapeutic agents, from the antidiabetic drug metformin to potent antibacterial agents and cardiovascular modulators.[3][4] The cyanoguanidine moiety, in particular, is a key feature of several compounds known to modulate ion channel activity, leading to significant physiological effects such as vasodilation.[5][6]

This guide focuses on a specific investigational compound, N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine (herein referred to as "Compound G"). While the precise mechanism of Compound G is yet to be fully elucidated, its structural similarity to known potassium channel openers, such as Pinacidil, strongly suggests a similar mode of action. We hypothesize that Compound G exerts its effects by opening potassium channels on vascular smooth muscle cells, leading to membrane hyperpolarization and subsequent vasorelaxation.

This document, intended for researchers in pharmacology and drug development, provides a comprehensive, step-by-step framework for the in vitro validation of this hypothesis. We will detail the necessary experiments, from functional tissue-based assays to direct electrophysiological measurements, and provide a comparative analysis against established reference compounds.

The Hypothesized Signaling Pathway

The proposed mechanism of action for Compound G is illustrated below. Opening of the potassium channels leads to an efflux of K+ ions, which in turn hyperpolarizes the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation.

Potassium Channel Opening Pathway CompoundG Compound G KChannel K+ Channel (e.g., KATP, Kv) CompoundG->KChannel Activates KEfflux K+ Efflux KChannel->KEfflux Hyperpolarization Membrane Hyperpolarization KEfflux->Hyperpolarization CaChannel Voltage-Gated Ca2+ Channel Hyperpolarization->CaChannel Inhibits CaInflux Ca2+ Influx (Reduced) CaChannel->CaInflux IntraCa [Ca2+]i (Decreased) CaInflux->IntraCa Relaxation Smooth Muscle Relaxation IntraCa->Relaxation

Caption: Proposed signaling pathway for Compound G as a potassium channel opener.

In Vitro Validation Workflow: A Multi-Faceted Approach

To rigorously validate the hypothesized mechanism, a tiered experimental approach is recommended. This workflow is designed to first confirm the functional effect (vasorelaxation) and then systematically dissect the underlying molecular mechanism.

Validation_Workflow cluster_0 Tier 1: Functional Characterization cluster_1 Tier 2: Mechanism Elucidation cluster_2 Tier 3: Direct Target Engagement T1_A Organ Bath Assay: Confirm Vasorelaxation T2_A K+ Channel Blockade: Use specific inhibitors (e.g., Glibenclamide) T1_A->T2_A If positive T2_B High K+ Depolarization: Assess activity in depolarized tissue T1_A->T2_B If positive T3_A Patch-Clamp Electrophysiology: Directly measure K+ currents T2_A->T3_A If antagonism observed T2_B->T3_A If activity is lost

Caption: Tiered experimental workflow for validating Compound G's mechanism of action.

Comparative Performance Analysis

The efficacy and mechanism of Compound G should be benchmarked against well-characterized reference compounds.

  • Positive Control: Pinacidil (a known KATP channel opener)

  • Negative Control / Alternative Mechanism: Verapamil (a voltage-gated calcium channel blocker)

The expected outcomes from the functional assays are summarized below.

Parameter Compound G (Hypothesized) Pinacidil (Positive Control) Verapamil (Negative Control) Rationale
EC50 in Organ Bath Assay Low micromolar to nanomolarLow micromolar to nanomolarLow micromolar to nanomolarAll are expected to be potent vasodilators.
Effect of Glibenclamide (KATP blocker) Rightward shift in dose-response curve (antagonism)Rightward shift in dose-response curve (antagonism)No significant effectDemonstrates dependence on KATP channels.
Effect of High K+ (60mM KCl) Pre-contraction Significantly reduced or abolished potencySignificantly reduced or abolished potencyPotency maintained or enhancedHigh K+ depolarizes the membrane, preventing further hyperpolarization via K+ channel opening. Verapamil's action is independent of this.
Direct effect on K+ current (Patch-Clamp) Increase in outward K+ currentIncrease in outward K+ currentNo direct effect on K+ channelsConfirms direct modulation of the ion channel.

Detailed Experimental Protocols

Functional Vasorelaxation Assay (Organ Bath)

This assay provides the primary functional readout of the compound's effect on vascular tissue.

Objective: To determine the concentration-dependent vasorelaxant effect of Compound G on pre-contracted arterial rings.

Methodology:

  • Tissue Preparation: Humanely euthanize a Sprague-Dawley rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5 g, with buffer changes every 15 minutes.

  • Viability Check: Contract the rings with 60 mM KCl. After washing, contract the rings with a submaximal concentration of Phenylephrine (PE, e.g., 1 µM).

  • Dose-Response Curve Generation: Once the PE-induced contraction has stabilized, add cumulative concentrations of Compound G (e.g., 1 nM to 100 µM) to the organ bath. Record the relaxation response.

  • Comparative Analysis: Repeat the procedure for Pinacidil and Verapamil.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by PE. Plot the concentration-response curves and calculate the EC50 values.

Mechanism Elucidation: K+ Channel Blockade

Objective: To determine if the vasorelaxant effect of Compound G is mediated by the opening of KATP channels.

Methodology:

  • Follow the organ bath protocol as described above.

  • After the equilibration period, incubate a set of aortic rings with Glibenclamide (a selective KATP channel blocker, e.g., 10 µM) for 30 minutes prior to pre-contraction with Phenylephrine.

  • Generate a cumulative concentration-response curve for Compound G in the presence of Glibenclamide.

  • Data Analysis: Compare the EC50 value of Compound G in the absence and presence of Glibenclamide. A significant rightward shift in the curve indicates competitive antagonism at KATP channels.

Direct Target Engagement: Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the effect of Compound G on potassium currents in isolated vascular smooth muscle cells (VSMCs).

Methodology:

  • Cell Isolation: Isolate single VSMCs from rat aorta using an enzymatic digestion method.

  • Patch-Clamp Recording: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.

  • Voltage Protocol: Hold the cell at a membrane potential of -60 mV. Apply depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments) to elicit outward potassium currents.

  • Compound Application: After establishing a stable baseline recording of K+ currents, perfuse the cell with a solution containing Compound G (e.g., 10 µM).

  • Data Acquisition: Record the changes in the amplitude of the outward K+ currents in the presence of Compound G.

  • Positive Control: Use Pinacidil as a positive control to confirm the assay is sensitive to KATP channel openers.

  • Data Analysis: Quantify the increase in current amplitude at each voltage step. A significant increase in outward current upon application of Compound G provides direct evidence of potassium channel opening.

Trustworthiness and Self-Validation

The experimental design incorporates several layers of self-validation:

  • Positive and Negative Controls: The use of Pinacidil and Verapamil ensures that the assays are performing as expected and allows for a clear interpretation of Compound G's results relative to known mechanisms.

  • Orthogonal Assays: The combination of a functional tissue assay (organ bath) and a direct biophysical measurement (patch-clamp) provides two independent lines of evidence. A consistent result across both methodologies significantly increases confidence in the proposed mechanism.

  • Pharmacological Antagonism: The use of a specific channel blocker (Glibenclamide) is a classic pharmacological approach to probe the involvement of a particular target.

By following this comprehensive guide, researchers can systematically and rigorously validate the hypothesized mechanism of action of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine, paving the way for its further development as a potential therapeutic agent.

References

  • The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. (n.d.). Google Books.
  • Gomes, A. R., et al. (2023).
  • Elinder, F., et al. (n.d.).
  • Petersen, H. J., et al. (1978). Synthesis and hypotensive activity of N-alkyl-N"-cyano-N'-pyridylguanidines. PubMed.
  • Višnjevac, A., et al. (2009). Biological Activities of Guanidine Compounds. PubMed.
  • Ho, P. P. K., et al. (1990). Pinacidil N'-cyano-N-4-pyridinyl-N'-(1,2,2-trimethylpropyl)
  • Al-Gharabli, S. I., et al. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN.
  • Li, Y-X., et al. (2025). Biologically active guanidine alkaloids. ScienceOpen.
  • Ekelund, S., et al. (2001). Cellular pharmacodynamics of the cytotoxic guanidino-containing drug CHS 828. Comparison with methylglyoxal-bis(guanylhydrazone). PubMed.
  • Paz, F. A. A., et al. (n.d.). On Guanidinium and Cellular Uptake. PMC.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine
Reactant of Route 2
Reactant of Route 2
N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine
© Copyright 2026 BenchChem. All Rights Reserved.